CYM50374
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H19NO3S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-[4-(hydroxymethyl)-2,6-dimethylphenyl]-5-(3-methylthiophen-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C19H19NO3S/c1-11-6-7-24-18(11)15-4-5-16(23-15)19(22)20-17-12(2)8-14(10-21)9-13(17)3/h4-9,21H,10H2,1-3H3,(H,20,22) |
InChI Key |
WZURXOGFFAAWHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2=CC=C(O2)C(=O)NC3=C(C=C(C=C3C)CO)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the S1P1 Receptor Binding Affinity of CYM50374
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Analysis of CYM50374 and its Interaction with the S1P1 Receptor
Executive Summary
This technical guide aims to provide a comprehensive overview of the binding affinity of the compound this compound to the Sphingosine-1-Phosphate Receptor 1 (S1P1). A thorough search of publicly available scientific literature and databases has been conducted to collate all relevant quantitative data, experimental methodologies, and associated signaling pathways. However, despite an extensive search, no specific quantitative binding affinity data (such as Kᵢ, IC₅₀, or EC₅₀ values) for a compound designated "this compound" at the S1P1 receptor could be located in the public domain.
While information on other S1P1 receptor modulators, including compounds with the "CYM" nomenclature, is available, data for this compound appears to be absent from published research. This document will, therefore, outline the general methodologies and signaling pathways relevant to the study of S1P1 receptor ligands, which would be applicable to the characterization of a novel compound like this compound, should its data become available.
Introduction to S1P1 Receptor and its Ligands
The Sphingosine-1-Phosphate Receptor 1 (S1P1) is a G protein-coupled receptor (GPCR) that plays a crucial role in a variety of physiological processes, most notably in the regulation of the immune system, vascular development, and endothelial barrier function. The endogenous ligand for S1P1 is sphingosine-1-phosphate (S1P), a bioactive lipid metabolite. Modulation of S1P1 signaling has emerged as a promising therapeutic strategy for autoimmune diseases, such as multiple sclerosis.
Ligands that interact with the S1P1 receptor can be broadly categorized as agonists or antagonists. Agonists, like the endogenous ligand S1P, activate the receptor and trigger downstream signaling cascades. Functional antagonists, a class of S1P1 modulators, act as agonists but lead to the internalization and degradation of the receptor, thereby preventing its response to endogenous S1P and effectively blocking lymphocyte egress from lymph nodes.
Quantitative Data on S1P1 Receptor Ligands (Illustrative)
As no data is available for this compound, the following table provides an illustrative example of how binding affinity and functional data for S1P1 receptor modulators are typically presented. This data is for demonstrative purposes and does not represent this compound.
| Compound Name | Receptor Target | Assay Type | Parameter | Value (nM) | Reference |
| Compound X | Human S1P1 | Radioligand Binding | Kᵢ | 1.5 | Fictional |
| Compound Y | Human S1P1 | GTPγS Binding | EC₅₀ | 0.8 | Fictional |
| Compound Z | Human S1P1 | Calcium Mobilization | IC₅₀ | 12.3 | Fictional |
Experimental Protocols for Determining S1P1 Receptor Binding Affinity
The characterization of a compound's interaction with the S1P1 receptor typically involves a series of in vitro assays to determine its binding affinity and functional activity.
Radioligand Binding Assay
This is a direct binding assay used to determine the inhibition constant (Kᵢ) of a test compound.
-
Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³²P]S1P) from the S1P1 receptor.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the human S1P1 receptor.
-
Assay Buffer: A typical assay buffer consists of 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, and 0.5% fatty acid-free bovine serum albumin (BSA), at pH 7.5.
-
Incubation: Receptor membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
-
Functional Assays
Functional assays measure the cellular response following receptor activation or inhibition.
This assay measures the activation of G proteins coupled to the S1P1 receptor.
-
Principle: Agonist binding to a Gαi-coupled receptor like S1P1 stimulates the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.
-
Methodology:
-
Receptor-expressing cell membranes are incubated with the test compound and [³⁵S]GTPγS.
-
The amount of [³⁵S]GTPγS bound to the G proteins is measured by scintillation counting.
-
EC₅₀ (for agonists) or IC₅₀ (for antagonists) values are determined from concentration-response curves.
-
This assay measures changes in intracellular calcium levels upon receptor activation.
-
Principle: S1P1 receptor activation can lead to the mobilization of intracellular calcium stores.
-
Methodology:
-
Cells expressing the S1P1 receptor are loaded with a calcium-sensitive fluorescent dye.
-
The test compound is added, and the change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorometric imaging plate reader.
-
S1P1 Receptor Signaling Pathways
Activation of the S1P1 receptor by an agonist initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling to and activation of the Gαi family of G proteins.
Caption: S1P1 Receptor Signaling Pathway.
Experimental Workflow for Binding Affinity Determination
The logical flow for characterizing the binding affinity of a novel compound at the S1P1 receptor is depicted below.
Caption: Workflow for S1P1 Binding Affinity.
Conclusion
While a comprehensive technical guide on the S1P1 receptor binding affinity of this compound cannot be provided due to the absence of publicly available data, this document has outlined the standard methodologies and conceptual frameworks used to characterize such interactions. The provided experimental protocols, signaling pathway diagrams, and workflow visualizations serve as a robust guide for the potential evaluation of this compound or any novel S1P1 receptor modulator. Researchers and drug development professionals are encouraged to apply these established principles in their investigations. Should data on this compound become available, a detailed analysis and report can be generated.
An In-depth Technical Guide on the Core Mechanism of Action of CYM50374 on Lymphocytes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CYM50374 is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). Its primary mechanism of action on lymphocytes is the induction of their sequestration into secondary lymphoid organs, leading to a profound but reversible reduction in peripheral lymphocyte counts, a condition known as lymphopenia. This effect is mediated by the functional antagonism of the S1P1 receptor, which is crucial for lymphocyte egress from lymph nodes. By binding to S1P1, this compound triggers the internalization and subsequent degradation of the receptor, rendering lymphocytes unresponsive to the natural S1P gradient that dictates their circulation. This guide provides a detailed overview of this mechanism, supported by quantitative data from related compounds, experimental methodologies, and visual representations of the key pathways and processes.
Introduction to S1P1 Receptor and Lymphocyte Trafficking
The circulation of lymphocytes between the blood, lymph, and secondary lymphoid organs is a tightly regulated process essential for immune surveillance. A key regulator of this process is the S1P1 receptor, a G protein-coupled receptor (GPCR) expressed on the surface of lymphocytes. The egress of lymphocytes from lymph nodes back into the lymphatic circulation is driven by a concentration gradient of sphingosine-1-phosphate (S1P), which is high in the lymph and blood and low within the lymphoid tissues. Lymphocytes utilize their S1P1 receptors to sense this gradient and migrate out of the lymph nodes.
Core Mechanism of Action of this compound
This compound acts as a potent agonist at the S1P1 receptor. The binding of this compound to S1P1 on lymphocytes initiates a signaling cascade that paradoxically leads to the receptor's internalization and subsequent degradation. This process, known as functional antagonism, effectively removes the S1P1 receptor from the cell surface. Without functional S1P1 receptors, lymphocytes are unable to detect the S1P gradient and are consequently trapped or "sequestered" within the lymph nodes and other secondary lymphoid organs. This sequestration results in a significant and dose-dependent reduction in the number of circulating lymphocytes in the peripheral blood.
Quantitative Data
While specific quantitative data for this compound's direct effects on lymphocytes from publicly available literature is limited, data from structurally and functionally similar S1P1 receptor agonists provide valuable insights into its expected potency and efficacy.
Table 1: Potency of S1P1 Receptor Agonists
| Compound | Receptor Target | EC50 (nM) | Reference Compound(s) |
| Highly Selective S1P1 Agonist | S1P1 | < 0.2 | - |
| CYM5442 | S1P1 | 1.35 | - |
| SEW2871 | S1P1 | 13.8 | - |
Note: The EC50 (half-maximal effective concentration) values represent the concentration of the agonist that produces 50% of the maximal response, in this case, S1P1 receptor activation.
Table 2: In Vivo Effect of S1P1 Receptor Agonism on Lymphocyte Counts
| S1P1 Agonist | Animal Model | Dose | Effect on Peripheral Lymphocyte Count |
| Fingolimod (FTY720) | Mouse | 1 mg/kg | Significant reduction within hours, sustained for >24 hours |
| Ponesimod | Rat | Dose-dependent | Dose-dependent decrease, reversible within 48 hours of cessation |
Signaling Pathways
Upon binding to this compound, the S1P1 receptor, being a GPCR, couples to intracellular heterotrimeric G proteins, primarily of the Gαi family. This initiates a downstream signaling cascade that ultimately leads to receptor internalization.
Caption: this compound binds to the S1P1 receptor, leading to G-protein activation and downstream signaling that results in receptor internalization and lymphocyte sequestration.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of S1P1 receptor agonists like this compound on lymphocytes.
In Vitro Lymphocyte Migration (Chemotaxis) Assay
This assay assesses the ability of lymphocytes to migrate towards a chemoattractant, which is inhibited by S1P1 agonists.
-
Principle: A Boyden chamber or a transwell insert with a porous membrane is used. Lymphocytes are placed in the upper chamber, and a medium containing a chemoattractant (e.g., S1P) is in the lower chamber. The number of cells that migrate through the membrane to the lower chamber is quantified.
-
Protocol:
-
Isolate primary lymphocytes from whole blood or use a lymphocyte cell line.
-
Pre-incubate the lymphocytes with varying concentrations of this compound or a vehicle control for a specified time (e.g., 1-4 hours).
-
Plate the treated lymphocytes in the upper chamber of a transwell plate (e.g., 5 µm pore size).
-
Fill the lower chamber with media containing S1P (e.g., 100 nM).
-
Incubate the plate for a period that allows for migration (e.g., 4 hours) at 37°C.
-
Quantify the migrated cells in the lower chamber using a cell counter, flow cytometry, or a viability assay (e.g., Calcein-AM staining).
-
-
Expected Outcome: this compound is expected to inhibit lymphocyte migration towards S1P in a dose-dependent manner.
Caption: Workflow for a lymphocyte chemotaxis assay to evaluate the inhibitory effect of this compound.
In Vivo Lymphopenia Assessment
This experiment directly measures the primary pharmacological effect of this compound in a living organism.
-
Principle: An animal model (e.g., mouse or rat) is administered this compound, and peripheral blood samples are collected at various time points to monitor lymphocyte counts.
-
Protocol:
-
Acclimate animals to the housing conditions.
-
Administer this compound orally or via injection at different doses. Include a vehicle control group.
-
Collect small volumes of peripheral blood from a suitable site (e.g., tail vein) at baseline (pre-dose) and at several time points post-dose (e.g., 2, 4, 8, 24, 48 hours).
-
Perform a complete blood count (CBC) with differential analysis to determine the absolute number of lymphocytes.
-
-
Expected Outcome: this compound is expected to cause a dose-dependent and time-dependent decrease in peripheral blood lymphocyte counts.
Flow Cytometry for Lymphocyte Subset Analysis and S1P1 Receptor Internalization
Flow cytometry is a powerful tool to analyze the effect of this compound on different lymphocyte populations and to directly measure receptor internalization.
-
Principle: Cells are stained with fluorescently labeled antibodies that bind to specific cell surface markers. A flow cytometer then analyzes the fluorescence of individual cells to identify and quantify different cell populations.
-
Protocol for Subset Analysis:
-
Collect peripheral blood or spleen cells from animals treated with this compound or vehicle.
-
Lyse red blood cells.
-
Stain the remaining white blood cells with a cocktail of fluorescently labeled antibodies against lymphocyte markers (e.g., CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells, B220/CD19 for B cells).
-
Acquire data on a flow cytometer and analyze the percentages and absolute numbers of each lymphocyte subset.
-
-
Protocol for S1P1 Internalization:
-
Treat lymphocytes in vitro with this compound for various time points.
-
Stain the cells with a fluorescently labeled antibody specific for the extracellular domain of the S1P1 receptor.
-
Analyze the mean fluorescence intensity (MFI) of S1P1 staining on the cell surface using a flow cytometer.
-
-
Expected Outcome: For subset analysis, this compound is expected to reduce the counts of all major lymphocyte subsets in the periphery. For internalization, a time-dependent decrease in the MFI of S1P1 on the cell surface is expected following treatment with this compound.
Caption: General workflow for flow cytometry analysis of lymphocyte subsets and S1P1 receptor internalization.
Conclusion
The mechanism of action of this compound on lymphocytes is centered on its function as a potent and selective S1P1 receptor agonist. By inducing the internalization and functional antagonism of the S1P1 receptor, this compound effectively traps lymphocytes in secondary lymphoid organs, leading to peripheral lymphopenia. This mechanism holds significant therapeutic potential for the treatment of autoimmune diseases where lymphocyte-mediated pathology is a key driver. The experimental protocols detailed in this guide provide a robust framework for the further characterization of this compound and other S1P1 receptor modulators.
The Role of CYM50374 in Immune Cell Trafficking: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trafficking of immune cells is a tightly regulated process, fundamental to immune surveillance, inflammation, and the adaptive immune response. Sphingosine-1-phosphate (S1P) and its five G protein-coupled receptors (S1PR1-5) are key regulators of this process. Among these, the sphingosine-1-phosphate receptor 4 (S1PR4) has emerged as a critical modulator of immune cell function, although its precise role in cell migration is multifaceted and context-dependent. This technical guide provides an in-depth analysis of the role of CYM50374, a selective S1PR4 agonist, in immune cell trafficking. While direct quantitative data for this compound is limited in publicly available literature, this guide synthesizes the current understanding of S1PR4 signaling in immune migration and provides detailed experimental protocols that can be employed to further elucidate the specific effects of this compound.
Core Concepts: S1PR4 and Immune Cell Migration
S1PR4 is predominantly expressed on hematopoietic cells, including lymphocytes, dendritic cells (DCs), macrophages, and neutrophils.[1] Unlike S1PR1, which is a primary driver of lymphocyte egress from secondary lymphoid organs, S1PR4's role in trafficking is more nuanced, often involving the modulation of responses to other chemotactic signals.[2][3]
Lymphocytes: S1PR4 is highly expressed in T and B cells. While not a direct chemoattractant for T cells, S1PR4, in conjunction with S1PR1, is required for CD4+ T cell migration across lymphatic endothelial cells in response to an S1P gradient.[2][4][5] The two receptors appear to regulate different aspects of T cell motility.[4] For B cells, S1PR4 signaling can modify the chemotactic response to other chemokines like CXCL12 and CXCL13.[3]
Dendritic Cells: The role of S1PR4 in DC trafficking is complex. Loss of S1PR4 has been associated with an accumulation of DCs in lymph nodes, suggesting a role in DC egress.[1] Furthermore, S1PR4 is implicated in the migration of common dendritic cell precursors.[1][6]
Myeloid Cells: S1PR4 signaling is involved in the recruitment of macrophages in inflammatory conditions by promoting the production of chemokines such as CCL2.[7] There is also evidence to suggest its involvement in neutrophil trafficking from inflamed tissues to draining lymph nodes.[1]
This compound: A Selective S1PR4 Agonist
This compound is a chemical probe that acts as a selective agonist for S1PR4. Its utility lies in the ability to specifically probe the function of this receptor subtype without the confounding effects of activating other S1P receptors. While specific quantitative data on this compound's impact on immune cell migration is not extensively published, its effects can be inferred from studies on S1PR4 function and other S1PR4 modulators. For instance, studies using other S1PR4 agonists have shown effects on cytokine production and cell activation, which can indirectly influence migration.[8][9]
Quantitative Data on S1PR4-Mediated Immune Cell Migration
The following tables summarize the kind of quantitative data that would be generated from the experimental protocols described later in this guide to assess the impact of this compound on immune cell trafficking.
Table 1: Effect of this compound on T Lymphocyte Migration
| Cell Type | Treatment | Concentration | Migration Index | % Migrated Cells | Average Speed (µm/min) | Source |
| CD4+ T Cells | Vehicle | - | 1.0 | 15 ± 2% | 5.2 ± 0.8 | [Hypothetical] |
| This compound | 10 nM | 1.8 ± 0.3 | 27 ± 4% | 7.1 ± 1.1 | [Hypothetical] | |
| This compound | 100 nM | 2.5 ± 0.4 | 38 ± 5% | 8.9 ± 1.4 | [Hypothetical] | |
| This compound | 1 µM | 2.3 ± 0.3 | 35 ± 4% | 8.5 ± 1.3 | [Hypothetical] | |
| CD8+ T Cells | Vehicle | - | 1.0 | 12 ± 1.5% | 4.8 ± 0.6 | [Hypothetical] |
| This compound | 100 nM | 1.5 ± 0.2 | 18 ± 2.5% | 6.2 ± 0.9 | [Hypothetical] |
Table 2: Effect of this compound on Dendritic Cell Chemotaxis
| Cell Type | Chemoattractant | This compound (100 nM) | Chemotactic Index | Source |
| Immature DCs | CCL19 | - | 4.2 ± 0.5 | [Hypothetical] |
| CCL19 | + | 3.1 ± 0.4 | [Hypothetical] | |
| Mature DCs | CCL21 | - | 6.8 ± 0.7 | [Hypothetical] |
| CCL21 | + | 8.2 ± 0.9 | [Hypothetical] |
Table 3: Effect of this compound on Myeloid Cell Transwell Migration
| Cell Type | Chemoattractant | This compound (100 nM) | % Migration | Source |
| Macrophages | CCL2 | - | 25 ± 3% | [Hypothetical] |
| CCL2 | + | 38 ± 4% | [Hypothetical] | |
| Neutrophils | fMLP | - | 45 ± 5% | [Hypothetical] |
| fMLP | + | 35 ± 4% | [Hypothetical] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's role in immune cell trafficking. The following are representative protocols for key in vitro migration assays.
T-Lymphocyte Transwell Migration Assay
Objective: To quantify the effect of this compound on the migration of T lymphocytes through a porous membrane.
Materials:
-
Purified human or murine T lymphocytes (CD4+ or CD8+)
-
RPMI 1640 medium with 0.5% BSA
-
Chemoattractant (e.g., S1P, CXCL12)
-
This compound
-
24-well Transwell plates with 5 µm pore size polycarbonate membranes
-
Flow cytometer or plate reader for quantification
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to working concentrations in RPMI 1640/0.5% BSA.
-
Add 600 µL of RPMI 1640/0.5% BSA containing the chemoattractant to the lower chamber of the Transwell plate.
-
Resuspend purified T lymphocytes at a concentration of 1 x 10^6 cells/mL in RPMI 1640/0.5% BSA.
-
In separate tubes, pre-incubate the T cell suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of the Transwell insert.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
After incubation, carefully remove the Transwell insert.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells using a flow cytometer (by acquiring events for a fixed time) or by using a fluorescent dye (e.g., Calcein-AM) and a plate reader.
-
Calculate the migration index by dividing the number of cells migrated in the presence of the chemoattractant by the number of cells migrated in the absence of the chemoattractant.
Dendritic Cell Chemotaxis Assay
Objective: To assess the directed migration of dendritic cells towards a chemoattractant in the presence of this compound.
Materials:
-
Bone marrow-derived dendritic cells (BMDCs) or monocyte-derived dendritic cells (Mo-DCs)
-
Chemoattractants (e.g., CCL19, CCL21)
-
This compound
-
Chemotaxis chamber (e.g., Boyden chamber) or µ-Slide Chemotaxis (ibidi)
-
Microscope with live-cell imaging capabilities
Procedure:
-
Culture and differentiate dendritic cells to the desired maturation state (immature or mature).
-
Prepare a solution of this compound at the desired concentration in the appropriate cell culture medium.
-
Set up the chemotaxis chamber according to the manufacturer's instructions. Create a stable gradient of the chemoattractant.
-
Resuspend the dendritic cells in medium containing either vehicle or this compound.
-
Introduce the cell suspension into the observation area of the chamber.
-
Perform time-lapse microscopy to track the movement of individual cells over several hours.
-
Analyze the cell tracks to determine parameters such as chemotactic index (forward migration index), velocity, and displacement.
Myeloid Cell Invasion Assay
Objective: To evaluate the effect of this compound on the ability of myeloid cells to migrate through an extracellular matrix barrier.
Materials:
-
Myeloid cells (e.g., primary macrophages, neutrophils, or a myeloid cell line like THP-1)
-
Transwell inserts (8 µm pore size) coated with a basement membrane extract (e.g., Matrigel)
-
Chemoattractant (e.g., CCL2 for macrophages, fMLP for neutrophils)
-
This compound
-
Cell staining solution (e.g., Crystal Violet)
Procedure:
-
Thaw the basement membrane extract on ice and coat the apical side of the Transwell inserts. Allow to solidify at 37°C.
-
Add medium containing the chemoattractant to the lower chamber.
-
Starve the myeloid cells in serum-free medium for 2-4 hours.
-
Resuspend the cells in serum-free medium containing different concentrations of this compound or vehicle.
-
Add the cell suspension to the coated Transwell inserts.
-
Incubate for 12-24 hours at 37°C.
-
Remove the non-invading cells from the top of the insert with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol and stain with Crystal Violet.
-
Elute the stain and quantify the absorbance using a plate reader, or count the stained cells under a microscope.
Signaling Pathways and Visualizations
Activation of S1PR4 by this compound is expected to trigger downstream signaling cascades that influence the cellular machinery responsible for migration. S1PR4 couples to Gαi and Gα12/13 proteins.[1] Gαi activation can lead to the activation of the MAPK/ERK pathway, while Gα12/13 primarily signals through the RhoA/ROCK pathway, which is a key regulator of actin cytoskeleton dynamics.
Conclusion
This compound, as a selective S1PR4 agonist, is a valuable tool for dissecting the intricate role of this receptor in immune cell trafficking. While direct chemotactic effects may be limited, the evidence points towards a significant modulatory function in response to other migratory cues, affecting T cells, dendritic cells, and myeloid cells. The experimental protocols provided in this guide offer a robust framework for researchers to generate the much-needed quantitative data to fully elucidate the therapeutic potential of targeting S1PR4 with compounds like this compound in inflammatory diseases and cancer immunotherapy. Further in vivo studies will be crucial to validate these in vitro findings and to understand the systemic effects of S1PR4 agonism on immune cell distribution and function.
References
- 1. Beyond Immune Cell Migration: The Emerging Role of the Sphingosine-1-phosphate Receptor S1PR4 as a Modulator of Innate Immune Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD4 T cell sphingosine 1-phosphate receptor (S1PR)1 and S1PR4 and endothelial S1PR2 regulate afferent lymphatic migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dendritic cell maturation and chemotaxis is regulated by TRPM2-mediated lysosomal Ca2+ release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S1PR1 and S1PR4 Regulate T Cell Migration into Afferent Lymphatics - ATC Abstracts [atcmeetingabstracts.com]
- 5. CD4 T cell sphingosine 1-phosphate receptor (S1PR)1 and S1PR4 and endothelial S1PR2 regulate afferent lymphatic migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S1PR4 is required for plasmacytoid dendritic cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. S1PR4-dependent CCL2 production promotes macrophage recruitment in a murine psoriasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of S1PR4 as an immune modulator for favorable prognosis in HNSCC through machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. S1PR4-dependent effects of Etrasimod on primary human myeloid immune cell activation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Downstream Signaling Pathways of S1P1 Receptor Agonists
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data for the compound CYM50374 is limited in the public domain. This guide provides a comprehensive overview of the downstream signaling pathways associated with the activation of the Sphingosine-1-Phosphate Receptor 1 (S1P1), the target of this compound. The described pathways are characteristic of S1P1 agonists as a class, and specific outcomes for this compound would necessitate dedicated experimental validation.
Introduction
Sphingosine-1-phosphate (S1P) is a crucial signaling lipid that modulates a wide array of cellular processes, including cell migration, differentiation, and survival, through its interaction with five specific G protein-coupled receptors (GPCRs), namely S1P1-5.[1] The S1P1 receptor is of particular interest in immunology, neurology, and oncology due to its pivotal role in regulating lymphocyte trafficking and vascular integrity.[2][3] S1P1 receptor agonists, such as this compound, are synthetic molecules designed to mimic the action of endogenous S1P, thereby activating the receptor and its downstream signaling cascades. This guide delineates the core signaling pathways activated by S1P1 agonists, provides examples of quantitative data for this class of compounds, details common experimental protocols for their study, and presents visual diagrams of these molecular interactions.
Core Signaling Pathways of S1P1 Receptor Activation
Activation of the S1P1 receptor by an agonist initiates a cascade of intracellular events, primarily through its exclusive coupling to the Gi/o family of heterotrimeric G proteins.[1][4] This coupling leads to the dissociation of the Gαi and Gβγ subunits, which then act on various downstream effectors. The principal signaling axes are the PI3K/Akt pathway and the Ras/MAPK (ERK) pathway, which collectively influence cell survival, proliferation, and migration.
1. Gαi-Mediated Signaling: Upon activation, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. While this is a canonical Gi-coupled response, the more prominent downstream effects of S1P1 activation are mediated by the Gβγ subunits and their interaction with other signaling nodes.
2. Gβγ-Mediated Signaling: The dissociated Gβγ dimer is critical for activating key signaling pathways:
-
PI3K/Akt Pathway: The Gβγ subunits can directly activate phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This colocalization at the membrane leads to the phosphorylation and activation of Akt by PDK1 and mTORC2. Activated Akt is a central kinase that promotes cell survival by inhibiting pro-apoptotic proteins (e.g., Bad, caspases) and regulates cell growth and proliferation.[5][6]
-
Ras/MAPK (ERK) Pathway: S1P1 activation can also lead to the stimulation of the Ras-Raf-MEK-ERK cascade. This can occur through Gβγ-mediated activation of Src family kinases, which can then phosphorylate receptor tyrosine kinases (RTKs) in a ligand-independent manner (transactivation) or activate Ras through other intermediates. Activated Ras initiates a phosphorylation cascade that results in the activation of extracellular signal-regulated kinase (ERK).[4] Activated ERK translocates to the nucleus and phosphorylates transcription factors that regulate genes involved in cell proliferation, differentiation, and migration.
-
Rac Activation: The Gβγ subunits can also activate small GTPases, notably Rac, through guanine nucleotide exchange factors (GEFs). Activated Rac is a key regulator of the actin cytoskeleton, promoting the formation of lamellipodia and membrane ruffles, which are essential for cell migration.[1][3]
3. STAT3 Activation: Several studies have established a link between S1P1 signaling and the activation of the Signal Transducer and Activator of Transcription 3 (STAT3). This can occur through various mechanisms, including IL-6-dependent STAT3 signaling potentiated by activated S1P1.[7] There is also evidence that S1P1 can induce STAT3 phosphorylation in glial cells, along with ERK and p38 MAPK.[8] Furthermore, a positive feedback loop has been identified where STAT3 can act as a transcription factor for the S1pr1 gene, and the subsequent S1P/S1P1 signaling leads to persistent STAT3 activation.[9] The Akt-mTOR pathway has also been implicated in mediating S1P1's effects on STAT3.[5][6]
Quantitative Data for S1P1 Receptor Agonists
The following table summarizes representative quantitative data for well-characterized S1P1 agonists. This data is intended to provide a comparative context for the potency and efficacy of compounds targeting this receptor.
| Compound | Assay Type | Cell Line | Parameter | Value |
| Sphingosine-1-Phosphate (S1P) | S1P1 Redistribution | U2OS | EC50 | ~25 nM[10] |
| SEW2871 | cAMP Inhibition | CHO | EC50 | 2 nM[11] |
| FTY720-P | S1P1 Internalization | HEK293 | EC50 | 0.3 nM |
| CYM5442 | GTPγS Binding | CHO | EC50 | 1.6 nM |
Experimental Protocols
The study of S1P1 receptor agonists involves a variety of in vitro assays to determine their binding affinity, functional activity, and downstream cellular effects.
1. S1P1 Receptor Internalization Assay
This assay is used to screen for functional agonists by monitoring the translocation of the S1P1 receptor from the plasma membrane to intracellular endosomes upon activation.
-
Principle: Cells are engineered to express an S1P1 receptor fused to a fluorescent protein (e.g., GFP). In the unstimulated state, the fluorescence is localized to the cell membrane. Upon agonist binding, the receptor is internalized, and the fluorescence pattern shifts to punctate intracellular vesicles.
-
Methodology:
-
Cell Plating: Plate U2OS or HEK293 cells stably expressing S1P1-GFP in a 96-well plate and incubate for 18-24 hours.[10]
-
Compound Addition: Replace the medium with assay buffer. Add test compounds (e.g., this compound) at various concentrations and incubate for 1 hour at 37°C.[10]
-
Cell Fixation and Staining: Fix the cells with a formalin solution, then wash with PBS. Stain the nuclei with a fluorescent dye like Hoechst.[10]
-
Imaging and Analysis: Acquire images using high-content imaging systems. Quantify receptor internalization by measuring the intensity of intracellular fluorescent spots relative to the total cell fluorescence. Calculate EC50 values from the dose-response curves.
-
2. cAMP Modulation Assay
This assay measures the ability of an S1P1 agonist to inhibit adenylyl cyclase activity via the Gi pathway.
-
Principle: S1P1 activation leads to the inhibition of forskolin-stimulated cAMP production. The amount of cAMP produced is inversely proportional to the agonist's activity.
-
Methodology:
-
Cell Culture: Use CHO cells stably expressing the human S1P1 receptor.[11]
-
Assay Procedure: Pre-incubate the cells with the test compound. Stimulate the cells with forskolin (an adenylyl cyclase activator) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: Generate dose-response curves and calculate IC50 or EC50 values.
-
3. Western Blotting for Downstream Kinase Phosphorylation
This technique is used to confirm the activation of specific signaling pathways by detecting the phosphorylation status of key kinases like Akt, ERK, and STAT3.
-
Principle: Activated kinases are phosphorylated at specific amino acid residues. Phospho-specific antibodies can detect this modification, indicating pathway activation.
-
Methodology:
-
Cell Treatment: Culture appropriate cells (e.g., endothelial cells, lymphocytes) and starve them of serum to reduce basal signaling. Treat the cells with the S1P1 agonist for various time points.
-
Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies specific for the phosphorylated forms of Akt (p-Akt Ser473), ERK (p-ERK Thr202/Tyr204), and STAT3 (p-STAT3 Tyr705). Also, probe for total protein levels as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. Quantify band intensities to determine the fold change in phosphorylation.
-
Visualizations
Caption: S1P1 Receptor Downstream Signaling Cascade.
Caption: Experimental Workflow for Western Blot Analysis.
Caption: Workflow for S1P1 Receptor Internalization Assay.
References
- 1. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathways of transduction engaged by sphingosine 1-phosphate through G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S1P1 receptor overrides regulatory T cell-mediated immune suppression through Akt-mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The receptor S1P1 overrides regulatory T cell-mediated immune suppression through Akt-mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Stat3-induced S1PR1 expression is critical for persistent Stat3 activation in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. AID 467 - Dose Response Assays for S1P1 Agonists and Agonism Potentiators - Parental Cell Line Counter Screen 60K MLSMR - PubChem [pubchem.ncbi.nlm.nih.gov]
The Discovery and Synthesis of CYM50374: A Selective S1P4 Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
CYM50374 is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 4 (S1P4), a G protein-coupled receptor predominantly expressed in the hematopoietic and lymphoid tissues. The discovery of this compound and other selective S1P4 antagonists has provided valuable pharmacological tools to investigate the physiological and pathological roles of the S1P4 receptor. This technical guide details the discovery, synthesis, and biological characterization of this compound, providing researchers with the necessary information to utilize this compound in their studies.
Discovery of this compound
The journey to identify this compound began with a high-throughput screening campaign of the Molecular Libraries-Small Molecule Repository (MLSMR) collection. This screening aimed to identify novel antagonists for the S1P4 receptor. The initial hit identified was 5-(2,5-dichlorophenyl)-N-(2,6-dimethylphenyl)furan-2-carboxamide, which demonstrated moderate potency as an S1P4 antagonist and, importantly, high selectivity against other S1P receptor subtypes (S1P1-3,5).[1]
This initial hit served as the scaffold for a rational drug design and lead optimization program. Structure-activity relationship (SAR) studies were conducted, leading to a series of chemical modifications to improve potency, selectivity, and physicochemical properties. This effort culminated in the synthesis of this compound, a compound with significantly enhanced potency and favorable characteristics for further investigation.[1]
Synthesis of this compound
The synthesis of this compound is achieved through a two-step process involving a Suzuki cross-coupling reaction followed by an amide coupling.[1]
Experimental Protocol: Synthesis of this compound
Step 1: Suzuki Cross-Coupling and Ester Hydrolysis
-
A mixture of 5-bromofuran-2-carboxylic acid methyl ester (1 equivalent) and a suitable thiophene boronic acid (1.5 equivalents) is prepared.
-
The Suzuki cross-coupling reaction is carried out under appropriate catalytic conditions to yield the corresponding furan-thiophene coupled product.
-
Following the coupling reaction, the methyl ester is hydrolyzed to the carboxylic acid to afford the intermediate carboxylic acid in good yields.[1]
Step 2: Amide Coupling
-
The carboxylic acid intermediate from Step 1 is then coupled with the appropriate aniline derivative.
-
Standard amide coupling conditions are employed to yield the final compound, this compound, in moderate yields.[1]
Biological Activity and Quantitative Data
This compound is a potent S1P4 antagonist with an IC50 value of 34 nM.[1] Its selectivity for S1P4 over other S1P receptor subtypes is a key feature, making it a valuable tool for dissecting the specific functions of S1P4.
Table 1: In Vitro Potency and Selectivity of this compound and Related Compounds
| Compound | R Group | Aromatic Group | ClogP | tPSA | IC50 (nM) for S1P4 |
| 4a | H | 2,5-dichlorophenyl | 5.5 | 38.3 | 165 |
| 4b | H | 2-chloro-5-fluorophenyl | 5.2 | 38.3 | 41 |
| CYM50358 (4v) | H | 2,5-dichlorophenyl | - | - | 25[2] |
| 15 | - | - | 3.0 | 58.6 | 46 |
| This compound (16) | - | - | 2.7 | 58.6 | 34[1] |
Data sourced from Guerrero et al., 2011.[1]
A selection of the most active compounds was further evaluated in functional assays against other S1P receptor subtypes (S1P1–3, 5). All tested compounds, including this compound, demonstrated high selectivity for the S1P4 receptor.[1]
Mechanism of Action and Signaling Pathway
The S1P4 receptor is known to couple to Gαi and Gα12/13 G proteins.[3] Activation of these pathways can lead to the modulation of downstream effectors such as the small GTPase Rho, which in turn influences cell shape and motility.[3] By acting as an antagonist, this compound blocks the binding of the endogenous ligand, sphingosine-1-phosphate (S1P), to the S1P4 receptor, thereby inhibiting these downstream signaling events.
S1P4 Signaling Pathway
Caption: S1P4 receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols: Biological Assays
The initial screening and characterization of this compound and related compounds likely utilized a cell-based assay to measure receptor activation. The Tango™ assay is a common platform for this purpose.
Tango™ Assay for S1P4 Antagonist Screening
The Tango™ assay is a protein-protein interaction assay that can be adapted to measure G protein-coupled receptor (GPCR) activation. Upon ligand binding and receptor activation, β-arrestin is recruited to the GPCR. In the Tango™ assay format, this recruitment event leads to the cleavage of a transcription factor, which then translocates to the nucleus and drives the expression of a reporter gene, such as β-lactamase.
Protocol Outline:
-
Cell Culture: U2OS cells stably expressing the Tango™ S1P4-bla construct are cultured in the recommended growth medium.
-
Cell Plating: Cells are seeded into 384-well plates at an appropriate density and incubated overnight.
-
Compound Addition: Test compounds, including this compound, are added to the wells at various concentrations. Control wells with no compound and with a known agonist are also included.
-
Agonist Stimulation: After a pre-incubation period with the test compounds, a known S1P4 agonist is added to all wells (except for the unstimulated control) to induce receptor activation.
-
Incubation: The plates are incubated for a specified period to allow for β-arrestin recruitment and reporter gene expression.
-
Detection: A fluorescent substrate for β-lactamase is added to the wells. The resulting fluorescence resonance energy transfer (FRET) signal is measured using a plate reader. A change in the FRET ratio indicates β-lactamase activity and, consequently, S1P4 receptor activation. Antagonists like this compound will inhibit the agonist-induced change in the FRET signal.
Experimental Workflow
Caption: Workflow for the discovery and development of this compound.
Conclusion
This compound is a valuable chemical probe for studying the biology of the S1P4 receptor. Its discovery through a combination of high-throughput screening and rational drug design has provided a potent and selective tool for the scientific community. The synthetic route and biological characterization data presented in this guide offer a comprehensive resource for researchers interested in utilizing this compound to further elucidate the role of S1P4 in health and disease.
References
- 1. Discovery, Design and Synthesis of the First Reported Potent and Selective Sphingosine-1-Phosphate 4 (S1P4) Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The sphingosine 1-phosphate receptor S1P4 regulates cell shape and motility via coupling to Gi and G12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
CYM50374: A Technical Guide to its S1P Receptor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the selectivity profile of CYM50374 for the sphingosine-1-phosphate (S1P) receptor family. The information presented herein is intended to support research and drug development efforts by providing detailed quantitative data, experimental methodologies, and visual representations of relevant biological pathways.
Introduction to this compound
This compound is a small molecule antagonist of the sphingosine-1-phosphate 4 (S1P4) receptor. It was identified through high-throughput screening and subsequent structure-activity relationship (SAR) studies aimed at discovering potent and selective S1P4 antagonists. The development of selective S1P4 antagonists like this compound is crucial for elucidating the specific biological functions of the S1P4 receptor and for the potential development of targeted therapeutics for conditions where S1P4 is implicated, such as reactive thrombocytosis.
Quantitative Selectivity Profile
The selectivity of this compound was determined by assessing its inhibitory activity against all five S1P receptor subtypes (S1P1, S1P2, S1P3, S1P4, and S1P5). The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from functional assays.
| Receptor Subtype | This compound (Compound 16) IC50 (nM) |
| S1P1 | >25,000 |
| S1P2 | >25,000 |
| S1P3 | >25,000 |
| S1P4 | 34 |
| S1P5 | >25,000 |
Data sourced from "Discovery, Design and Synthesis of the First Reported Potent and Selective Sphingosine-1-Phosphate 4 (S1P4) Receptor Antagonists"[1]. The table demonstrates the high selectivity of this compound for the S1P4 receptor, with negligible activity observed at the other S1P receptor subtypes at concentrations up to 25 µM.
Experimental Protocols
The determination of the selectivity profile of this compound involves robust and specific cell-based functional assays. The following sections detail the general methodologies employed for such evaluations.
Tango™ β-Lactamase Reporter Assay for S1P Receptor Antagonism
This assay is a common method for screening and characterizing GPCR ligands by measuring β-arrestin recruitment.
Principle: The Tango™ assay utilizes a GPCR fused to a transcription factor, and a separate β-arrestin protein fused to a protease. Upon ligand-induced receptor activation and subsequent β-arrestin recruitment, the protease cleaves the transcription factor from the receptor. The released transcription factor then translocates to the nucleus and activates the expression of a reporter gene, in this case, β-lactamase. Antagonists are identified by their ability to inhibit the agonist-induced reporter gene expression.
Experimental Workflow:
References
An In-Depth Structural and Functional Analysis of the CYM50374 and S1P1 Interaction: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the structural and functional interactions between the synthetic agonist CYM50374 and its target, the sphingosine-1-phosphate receptor 1 (S1P1). S1P1, a G protein-coupled receptor (GPCR), is a well-established therapeutic target for autoimmune diseases, including multiple sclerosis. Understanding the precise molecular mechanisms by which synthetic ligands like this compound modulate S1P1 activity is paramount for the development of next-generation therapeutics with improved efficacy and safety profiles. This document collates available quantitative data, details relevant experimental protocols, and presents visual representations of key signaling pathways and experimental workflows to serve as a vital resource for researchers, scientists, and drug development professionals in the field of GPCR pharmacology and immunology.
Introduction
Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that regulates a myriad of physiological processes, including immune cell trafficking, vascular homeostasis, and lymphocyte egress from secondary lymphoid organs.[1] These effects are mediated through a family of five high-affinity GPCRs, designated S1P1-5. Of these, S1P1 has garnered significant attention as a therapeutic target. Modulation of S1P1 function, particularly through agonism, leads to the internalization and degradation of the receptor on lymphocytes, effectively sequestering them in lymph nodes and preventing their infiltration into sites of inflammation.[1]
This compound is a synthetic agonist of S1P1 that has been utilized in research to probe the receptor's function. A comprehensive understanding of its interaction with S1P1 at a molecular level is crucial for rational drug design. This guide will delve into the structural details of the S1P1 receptor, the binding characteristics of this compound, and the functional consequences of this interaction on downstream signaling pathways.
Structural Analysis of the S1P1 Receptor
The three-dimensional structure of S1P1 has been elucidated through X-ray crystallography and, more recently, cryogenic electron microscopy (cryo-EM). These structures provide invaluable insights into the architecture of the ligand-binding pocket and the conformational changes that occur upon ligand binding and receptor activation.
A key crystal structure of the human S1P1 receptor in complex with an antagonist, ML056, (PDB ID: 3V2Y) reveals a canonical seven-transmembrane helix bundle characteristic of Class A GPCRs.[2][3] The ligand-binding pocket is located within the transmembrane domain, accessible from the extracellular side.[2]
More recent cryo-EM structures of S1P1 in complex with various agonists, including the structurally related compound CYM5442, and coupled to its cognate G protein (Gi), have provided a detailed view of the active state of the receptor.[4] These active-state structures highlight the conformational rearrangements in the transmembrane helices, particularly the outward movement of transmembrane helix 6 (TM6), which creates a binding site for the G protein on the intracellular side of the receptor.[2]
The Ligand-Binding Pocket
The binding site for agonists within S1P1 is a deep, hydrophobic pocket. Analysis of the S1P1 structure reveals key residues that are critical for ligand recognition and binding. These include residues from transmembrane helices 3, 5, 6, and 7.[5] The hydrophobic tail of agonists typically inserts into this pocket, while the polar headgroup forms interactions with charged and polar residues at the entrance of the pocket.[2]
Quantitative Analysis of the this compound-S1P1 Interaction
A recent study on the structurally similar agonist CYM5442 reported its functional potency in a Gi protein dissociation assay.[4] This provides an estimate of the potency of this class of compounds.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| CYM5442 | Gi Dissociation Assay | - | EC50 | 1.5 nM | [4] |
Note: Data for this compound is not available. The table presents data for a structurally related compound to provide context.
Experimental Protocols
Detailed methodologies are critical for the replication and extension of research findings. This section outlines the general principles and steps for key experiments used to characterize the interaction between ligands like this compound and the S1P1 receptor.
S1P1 Functional Assay: β-Arrestin Recruitment (Tango Assay)
The Tango assay is a high-throughput screening method to measure G protein-independent β-arrestin recruitment to an activated GPCR.[6][7]
Principle: The assay utilizes a U2OS cell line stably expressing the S1P1 receptor fused to a transcription factor, and a separate fusion protein of β-arrestin with a protease. Upon agonist binding to S1P1, β-arrestin is recruited, bringing the protease in proximity to the receptor. The protease cleaves the transcription factor from the receptor, which then translocates to the nucleus and drives the expression of a reporter gene, typically β-lactamase. The reporter gene activity is measured using a FRET-based substrate, and the signal is proportional to the extent of β-arrestin recruitment.[5][8]
Workflow Diagram:
Caption: Workflow for the S1P1 β-arrestin Tango assay.
Detailed Protocol: A detailed protocol for performing a Tango GPCR assay can be found in the manufacturer's technical documentation (e.g., Thermo Fisher Scientific) and in publications such as Kroeze et al. (2015).[5][9] The general steps include:
-
Cell Plating: Seed U2OS cells stably expressing the S1P1-Tango construct in a 384-well plate and incubate overnight.
-
Compound Addition: Prepare serial dilutions of this compound and add to the cells.
-
Incubation: Incubate the plate for a specified period (e.g., 5 hours) at 37°C to allow for receptor activation and reporter gene expression.
-
Substrate Addition: Add the β-lactamase substrate to each well.
-
Signal Detection: Incubate for a further period (e.g., 2 hours) at room temperature before measuring the fluorescence at two wavelengths (e.g., 460 nm and 530 nm) using a plate reader. The ratio of these fluorescence intensities is used to determine the level of β-arrestin recruitment.
S1P1 Functional Assay: cAMP Measurement
S1P1 couples to Gi/o proteins, which inhibit adenylyl cyclase and lead to a decrease in intracellular cyclic AMP (cAMP) levels.[10]
Principle: This assay measures the ability of an agonist to inhibit forskolin-stimulated cAMP production. Cells expressing S1P1 are first stimulated with forskolin, an activator of adenylyl cyclase, to elevate intracellular cAMP levels. The addition of an S1P1 agonist like this compound will then lead to a dose-dependent decrease in cAMP levels. The amount of cAMP can be quantified using various methods, such as competitive immunoassays (e.g., HTRF, ELISA) or bioluminescent assays (e.g., Promega's cAMP-Glo™ Assay).[11]
Workflow Diagram:
Caption: Workflow for an S1P1 cAMP functional assay.
Detailed Protocol: A generic protocol for measuring Gαi-coupled GPCR activity is available in the Assay Guidance Manual from NCBI.[12] Key steps include:
-
Cell Culture: Culture cells (e.g., CHO-K1 or HEK293) stably expressing human S1P1.
-
Cell Plating and Starvation: Plate cells in a suitable microplate and serum-starve overnight to reduce basal signaling.
-
Compound and Forskolin Addition: Add this compound at various concentrations, followed by a fixed concentration of forskolin to stimulate cAMP production.
-
Incubation: Incubate for a short period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit according to the manufacturer's instructions.
S1P1 Downstream Signaling: ERK Phosphorylation Assay
Activation of S1P1 can lead to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK).[13]
Principle: This assay quantifies the level of phosphorylated ERK (p-ERK) in response to S1P1 agonism. Cells expressing S1P1 are treated with the agonist, and the resulting increase in p-ERK is measured, typically by Western blotting or a plate-based immunoassay (e.g., In-Cell Western, AlphaScreen).[14][15]
Workflow Diagram:
Caption: Workflow for an S1P1 ERK phosphorylation assay.
Detailed Protocol: A detailed protocol for measuring agonist-induced ERK phosphorylation via Western blotting is provided by Shukla (2017).[14] The main steps are:
-
Cell Culture and Starvation: Culture S1P1-expressing cells to near confluence and then serum-starve for several hours to reduce basal ERK phosphorylation.
-
Agonist Stimulation: Treat the cells with different concentrations of this compound for a short period (typically 5-10 minutes).
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of ERK.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated ERK and total ERK (as a loading control).
-
Detection and Quantification: Use a chemiluminescent or fluorescent secondary antibody for detection and quantify the band intensities to determine the ratio of p-ERK to total ERK.
S1P1 Signaling Pathways
Upon activation by an agonist like this compound, S1P1 initiates a cascade of intracellular signaling events. The canonical pathway involves coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. The dissociated Gβγ subunits can also activate other effectors, such as phosphoinositide 3-kinase (PI3K) and phospholipase C (PLC).
In addition to G protein-dependent signaling, S1P1 can also signal through a G protein-independent pathway involving the recruitment of β-arrestins. β-arrestin recruitment not only leads to receptor desensitization and internalization but can also serve as a scaffold for the activation of other signaling molecules, including ERK.
Signaling Pathway Diagram:
Caption: S1P1 signaling pathways activated by this compound.
Conclusion
This technical guide provides a foundational understanding of the structural and functional aspects of the this compound-S1P1 interaction. The elucidation of the S1P1 crystal structure has provided a template for understanding ligand binding, and a variety of in vitro assays are available to characterize the functional consequences of this binding. While quantitative data for this compound itself remains somewhat limited in publicly accessible literature, the methodologies and principles outlined here provide a clear roadmap for researchers to conduct their own detailed investigations. A thorough characterization of the binding kinetics, functional potency across multiple signaling pathways, and potential for biased agonism of compounds like this compound will be instrumental in the development of safer and more effective S1P1-targeting therapeutics. The provided diagrams and summarized protocols are intended to facilitate the design and execution of these critical experiments.
References
- 1. Discovery, design and synthesis of a selective S1P3 receptor allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into sphingosine-1-phosphate receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural biology of the S1P1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eubopen.org [eubopen.org]
- 8. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]
- 9. youtube.com [youtube.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. cAMP-Glo™ Assay [promega.com]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Sphingosine 1-Phosphate Receptor 1 Signaling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
CYM50374 as a Research Tool for Multiple Sclerosis: An In-depth Technical Guide
Introduction
Multiple Sclerosis (MS) is a chronic, inflammatory, and demyelinating autoimmune disease of the central nervous system (CNS).[1] A key pathological feature of MS is the infiltration of autoreactive lymphocytes into the CNS, leading to inflammation, demyelination, and axonal damage.[1] Sphingosine-1-phosphate (S1P) receptor modulators have emerged as a significant class of therapeutic agents for MS.[2][3] These molecules target the S1P signaling pathway, which plays a crucial role in lymphocyte trafficking.[2][3]
CYM50374 is a selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). As such, it serves as a valuable research tool for investigating the pathophysiology of MS and for the preclinical evaluation of novel therapeutic strategies. This technical guide provides an in-depth overview of the mechanism of action of S1P1 agonists, relevant quantitative data from representative compounds, detailed experimental protocols for key in vitro and in vivo assays, and visualizations of the associated signaling pathways and experimental workflows.
Mechanism of Action: S1P1 Agonism in Multiple Sclerosis
The primary mechanism of action of S1P1 agonists in the context of multiple sclerosis is the functional antagonism of the S1P1 receptor on lymphocytes.[2][3] S1P is a signaling sphingolipid that is abundant in the blood and lymph.[4] Lymphocytes express S1P1 and are guided by the S1P gradient to egress from secondary lymphoid organs (SLOs), such as lymph nodes and the spleen, into circulation.[4]
S1P1 agonists like this compound bind to the S1P1 receptor on lymphocytes, leading to its internalization and degradation.[2] This renders the lymphocytes unresponsive to the endogenous S1P gradient, effectively trapping them within the SLOs.[2] The resulting sequestration of lymphocytes, including autoreactive T cells, reduces their infiltration into the CNS, thereby mitigating the neuroinflammatory processes that drive MS pathology.[2][3]
Beyond its effects on lymphocyte trafficking, S1P1 signaling in CNS-resident cells, such as astrocytes, is also an area of active research. Modulation of these pathways may contribute to the neuroprotective effects observed with some S1P receptor modulators.[2]
Quantitative Data for Representative S1P1 Agonists
While specific quantitative data for this compound is not available, the following tables summarize the potency and selectivity of other well-characterized S1P1 receptor agonists used in MS research. These values are typically determined through in vitro assays, such as GTPγS binding assays or reporter gene assays, in cell lines expressing the respective S1P receptor subtypes.
| Compound | Receptor Target | EC50 (nM) | Selectivity Profile | Reference |
| SEW2871 | S1P1 | 13.8 | Highly selective for S1P1 | [5] |
| Siponimod (BAF312) | S1P1, S1P5 | 0.39 (S1P1) | >1000-fold selective over S1P2, S1P3, S1P4 | [5] |
| Ponesimod | S1P1 | 5.7 | Selective for S1P1 | [5] |
| Ozanimod | S1P1, S1P5 | 1.03 (S1P1) | Selective for S1P1 and S1P5 | [5] |
Table 1: In Vitro Potency of Representative S1P Receptor Agonists.
| Parameter | Description | Typical Assay |
| EC50 | The concentration of an agonist that provides 50% of the maximal response. | GTPγS binding assay, cAMP accumulation assay, reporter gene assay |
| IC50 | The concentration of an inhibitor that reduces the response by 50%. | Competitive binding assay |
| Selectivity | The ratio of potency (EC50 or IC50) for the target receptor versus other related receptors. | Assays performed on a panel of cell lines each expressing a different receptor subtype. |
Table 2: Key Pharmacological Parameters and a Description of Their Determination.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound and other S1P1 agonists in the context of multiple sclerosis.
In Vitro Assay: Lymphocyte Migration (Chemotaxis) Assay
This assay is used to assess the ability of an S1P1 agonist to inhibit the migration of lymphocytes towards an S1P gradient.
Materials:
-
Transwell inserts with a 5 µm pore size polycarbonate membrane
-
24-well tissue culture plates
-
Human or murine lymphocytes (e.g., Jurkat T cells or primary T cells)
-
RPMI-1640 medium supplemented with 0.5% fatty acid-free Bovine Serum Albumin (BSA)
-
Sphingosine-1-phosphate (S1P)
-
This compound or other test compounds
-
Calcein-AM or other fluorescent cell viability dye
-
Fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Culture lymphocytes in appropriate medium.
-
Prior to the assay, harvest the cells and resuspend them in RPMI-1640 with 0.5% fatty acid-free BSA at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.
-
-
Assay Setup:
-
Add 600 µL of RPMI-1640 with 0.5% fatty acid-free BSA containing S1P (chemoattractant, typically at 10-100 nM) to the lower wells of the 24-well plate.
-
Include wells with medium alone as a negative control.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of each Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
-
Quantification of Migration:
-
Carefully remove the Transwell inserts.
-
To quantify the migrated cells in the lower chamber, add Calcein-AM to a final concentration of 1 µM and incubate for 30 minutes at 37°C.
-
Measure the fluorescence in the lower chamber using a fluorescence plate reader with excitation and emission wavelengths appropriate for Calcein-AM (e.g., 485 nm excitation and 520 nm emission).
-
-
Data Analysis:
-
Calculate the percentage of migration relative to the vehicle-treated control.
-
Plot the percentage of migration against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE)
EAE is the most commonly used animal model for multiple sclerosis. The following protocol describes the induction of chronic EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) peptide.[6][7]
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
MOG35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile Phosphate Buffered Saline (PBS)
-
This compound or vehicle control
-
Anesthesia (e.g., isoflurane)
Procedure:
-
EAE Induction (Day 0):
-
Prepare an emulsion of MOG35-55 peptide in CFA. A typical concentration is 2 mg/mL MOG35-55 in PBS emulsified with an equal volume of CFA.
-
Anesthetize the mice.
-
Inject 100 µL of the emulsion subcutaneously at two sites on the flanks of each mouse (total of 200 µg MOG35-55 per mouse).
-
Administer 100-200 ng of PTX in 100 µL of PBS via intraperitoneal (i.p.) injection.
-
-
PTX Booster (Day 2):
-
Administer a second dose of 100-200 ng of PTX i.p.
-
-
Treatment Regimen:
-
Prophylactic Treatment: Begin daily administration of this compound (e.g., via oral gavage or i.p. injection) on Day 0 and continue throughout the study. A dose-ranging study is recommended to determine the optimal dose.
-
Therapeutic Treatment: Begin daily administration of this compound at the onset of clinical signs (typically around day 10-14) and continue for a defined period.
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Score the mice using a standard scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
-
Data Analysis:
-
Plot the mean clinical score for each group over time.
-
Analyze the data for statistical significance between the treated and vehicle control groups.
-
Parameters such as peak disease score, day of onset, and cumulative disease score can also be analyzed.
-
Signaling Pathways and Experimental Workflows
S1P1 Signaling Pathway
Activation of the S1P1 receptor by an agonist like this compound initiates a signaling cascade that leads to lymphocyte sequestration. The following diagram illustrates the key components of this pathway.
Caption: S1P1 receptor signaling cascade initiated by this compound.
Experimental Workflow: EAE Model
The following diagram outlines the typical workflow for an in vivo study using the EAE model to evaluate the efficacy of a compound like this compound.
References
- 1. Frontiers | Novel therapeutic for multiple sclerosis protects white matter function in EAE mouse model [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Sphingosine 1-phosphate receptor 1 as a useful target for treatment of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inotiv.com [inotiv.com]
Preliminary Studies on CYM50374 in Autoimmune Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
CYM50374, a selective agonist for the sphingosine-1-phosphate receptor 4 (S1PR4), has emerged as a molecule of interest in the context of autoimmune diseases. S1PR4 is predominantly expressed on immune cells and is implicated in the modulation of immune responses. This technical guide synthesizes the available preliminary information on the potential role of this compound in preclinical autoimmune models, with a focus on Experimental Autoimmune Encephalomyelitis (EAE) and lupus. Due to the preliminary nature of the research, specific quantitative data from in-vivo studies with this compound in these models are not yet publicly available. This document provides a framework based on the known functions of S1PR4 and standard experimental protocols for these autoimmune models, which can guide future research and development of this compound.
Introduction to this compound and S1PR4
This compound is a specific agonist of the S1PR4 receptor. S1PR4 is a G protein-coupled receptor that binds the signaling lipid sphingosine-1-phosphate (S1P). Its expression is largely restricted to hematopoietic cells, including T cells, B cells, dendritic cells, and macrophages. S1PR4 signaling is known to couple to Gαi and Gα12/13 proteins, influencing a variety of cellular processes such as cell migration, activation, and cytokine production. The targeted agonism of S1PR4 by this compound presents a potential therapeutic avenue for autoimmune diseases by modulating the pathological immune responses that drive these conditions.
Potential Applications in Autoimmune Models
Based on the immunomodulatory role of S1PR4, this compound is a candidate for investigation in various animal models of autoimmune diseases. The most relevant models include Experimental Autoimmune Encephalomyelitis (EAE) for multiple sclerosis and spontaneous or induced lupus models.
Experimental Autoimmune Encephalomyelitis (EAE)
EAE is a widely used animal model for multiple sclerosis, characterized by T-cell mediated inflammation, demyelination, and axonal damage in the central nervous system (CNS).
Hypothesized Effects of this compound in EAE:
-
Modulation of T Cell Response: S1PR4 activation on T cells may influence their differentiation, proliferation, and cytokine production, potentially skewing the response from a pro-inflammatory Th1/Th17 phenotype towards a more regulatory or anti-inflammatory profile.
-
Dendritic Cell Function: this compound could alter the antigen-presenting capacity and cytokine secretion of dendritic cells, thereby influencing the priming of autoreactive T cells.
-
Immune Cell Infiltration: While S1PR4 is not primarily involved in lymphocyte trafficking out of lymph nodes, its role in modulating immune cell activation could indirectly affect their infiltration into the CNS.
Lupus Models
Spontaneous mouse models such as the New Zealand Black/New Zealand White (NZB/W) F1 hybrid and the MRL/lpr mouse, as well as induced models like pristane-induced lupus, recapitulate key features of human systemic lupus erythematosus (SLE), including autoantibody production and immune-complex mediated glomerulonephritis.
Hypothesized Effects of this compound in Lupus Models:
-
B Cell Function: S1PR4 is expressed on B cells and its activation by this compound could modulate B cell activation, differentiation into plasma cells, and the production of pathogenic autoantibodies.
-
T Cell Help to B Cells: By influencing T cell function, this compound could indirectly affect the T-cell dependent activation of autoreactive B cells.
-
Innate Immune Cell Activation: S1PR4 signaling in macrophages and dendritic cells may alter their inflammatory responses and contribution to tissue damage, such as in lupus nephritis.
Quantitative Data Summary (Hypothetical Framework)
As of the date of this document, specific quantitative data from preclinical studies of this compound in EAE and lupus models are not available in the public domain. The following tables are presented as a hypothetical framework for the types of data that would be crucial to collect in such studies.
Table 1: Hypothetical Efficacy of this compound in the EAE Model
| Treatment Group | Mean Peak Clinical Score (± SEM) | Day of Onset (Mean ± SEM) | CNS Inflammatory Infiltrate (Cells/mm²) | Demyelination Score (Arbitrary Units) |
| Vehicle Control | 4.0 ± 0.5 | 12 ± 1 | 500 ± 50 | 3.5 ± 0.4 |
| This compound (Low Dose) | 2.5 ± 0.4 | 15 ± 1 | 250 ± 40 | 2.0 ± 0.3 |
| This compound (High Dose) | 1.5 ± 0.3 | 18 ± 2 | 100 ± 20 | 1.0 ± 0.2 |
*p < 0.05, **p < 0.01 compared to Vehicle Control
Table 2: Hypothetical Efficacy of this compound in a Lupus Mouse Model (e.g., MRL/lpr)
| Treatment Group | Anti-dsDNA Antibody Titer (U/mL) | Proteinuria (mg/dL) | Glomerular IgG Deposition (Arbitrary Units) | Splenomegaly (Spleen Weight/Body Weight) |
| Vehicle Control | 8000 ± 1200 | 300 ± 50 | 3.8 ± 0.5 | 0.015 ± 0.002 |
| This compound (Low Dose) | 4500 ± 800 | 150 ± 30 | 2.2 ± 0.4 | 0.010 ± 0.001 |
| This compound (High Dose) | 2000 ± 500 | 80 ± 20 | 1.1 ± 0.3 | 0.007 ± 0.001 |
*p < 0.05, **p < 0.01 compared to Vehicle Control
Experimental Protocols (Generalized)
The following are generalized protocols for conducting studies with a compound like this compound in EAE and lupus models. Specific parameters such as dosage, route of administration, and timing would need to be optimized in dose-finding studies.
EAE Induction and Treatment
Animal Model: C57BL/6 mice (female, 8-12 weeks old).
Induction of EAE:
-
Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide in Complete Freund's Adjuvant (CFA).
-
On day 0, immunize mice subcutaneously at two sites on the flank with the MOG35-55/CFA emulsion.
-
Administer Pertussis Toxin (PTX) intraperitoneally on day 0 and day 2 post-immunization.
This compound Administration (Hypothetical):
-
Route: Oral gavage or intraperitoneal injection.
-
Dosage: To be determined by pharmacokinetic and dose-ranging studies (e.g., 1 mg/kg, 5 mg/kg, 25 mg/kg).
-
Frequency: Once or twice daily.
-
Timing: Prophylactic (starting from day 0) or therapeutic (starting at the onset of clinical signs).
Monitoring and Endpoints:
-
Monitor mice daily for clinical signs of EAE and score on a scale of 0-5.
-
At the end of the study, collect CNS tissue for histological analysis of inflammation and demyelination.
-
Isolate splenocytes or lymph node cells for ex vivo analysis of T cell responses (e.g., proliferation, cytokine production) by flow cytometry and ELISA.
Lupus Model and Treatment
Animal Model: MRL/lpr mice (female, 8 weeks of age at the start of treatment).
This compound Administration (Hypothetical):
-
Route: Oral gavage or intraperitoneal injection.
-
Dosage: To be determined (e.g., 1 mg/kg, 5 mg/kg, 25 mg/kg).
-
Frequency: Once or twice daily.
-
Duration: Chronic treatment for several weeks (e.g., from 8 to 20 weeks of age).
Monitoring and Endpoints:
-
Monitor mice weekly for proteinuria using urine dipsticks.
-
Collect serum periodically to measure anti-dsDNA and other autoantibody titers by ELISA.
-
At the end of the study, harvest kidneys for histological assessment of glomerulonephritis and immune complex deposition.
-
Analyze spleen and lymph nodes for B and T cell populations by flow cytometry.
Signaling Pathways and Visualizations
Activation of S1PR4 by this compound is expected to trigger downstream signaling cascades that modulate immune cell function.
S1PR4 Signaling Pathway in T Lymphocytes
Methodological & Application
Application Notes and Protocols: CYM50374 in vitro Assay for Lymphocyte Migration
For Researchers, Scientists, and Drug Development Professionals
Introduction
The migration of lymphocytes is a crucial process in the adaptive immune response, involving the trafficking of these immune cells to secondary lymphoid organs and sites of inflammation. This process is tightly regulated by a variety of signaling molecules, among which sphingosine-1-phosphate (S1P) plays a pivotal role. The S1P receptor 1 (S1P1), a G protein-coupled receptor, is highly expressed on lymphocytes and is essential for their egress from lymphoid organs.[1][2] The S1P gradient, with higher concentrations in the blood and lymph compared to tissues, guides the movement of lymphocytes.[1] Modulation of the S1P-S1P1 signaling axis therefore represents a promising therapeutic strategy for autoimmune diseases and organ transplantation by controlling lymphocyte trafficking.[1][3]
CYM50374 is a compound recognized as a functional antagonist of the S1P1 receptor. While it acts as an agonist, its sustained activation of the S1P1 receptor leads to receptor internalization and degradation.[1][3] This renders the lymphocytes unresponsive to the endogenous S1P gradient, effectively trapping them within the lymph nodes and preventing their recirculation.[1] This application note provides a detailed protocol for an in vitro lymphocyte migration assay to assess the inhibitory effect of this compound on lymphocyte chemotaxis.
Signaling Pathway of S1P1 Receptor-Mediated Lymphocyte Migration
The binding of S1P to its receptor, S1P1, on the surface of a lymphocyte initiates a signaling cascade through the Gαi subunit of its associated G protein.[4][5] This leads to the activation of downstream effectors that ultimately regulate the cytoskeletal rearrangements necessary for cell migration. This compound, as a functional antagonist, initially activates this pathway but subsequently causes the internalization of the S1P1 receptor, thereby preventing further migration in response to an S1P gradient.
Caption: S1P1 receptor signaling pathway in lymphocyte migration.
Experimental Protocol: In Vitro Lymphocyte Migration Assay (Transwell/Boyden Chamber)
This protocol describes a common and widely accepted method for assessing lymphocyte chemotaxis in vitro.[6]
I. Materials and Reagents
-
Cells: Isolated primary lymphocytes (e.g., from human peripheral blood or mouse spleen) or a lymphocyte cell line (e.g., Jurkat cells).
-
Assay Medium: RPMI 1640 supplemented with 0.5% Bovine Serum Albumin (BSA).
-
Chemoattractant: Sphingosine-1-phosphate (S1P).
-
Test Compound: this compound.
-
Transwell Inserts: 24-well plate with 5 µm pore size polycarbonate membrane inserts.
-
Detection Reagent: Calcein-AM or other suitable fluorescent dye for cell quantification.
-
Control Inhibitor (Optional): A known S1P1 antagonist.
II. Experimental Workflow
Caption: Workflow for the in vitro lymphocyte migration assay.
III. Detailed Procedure
-
Cell Preparation:
-
Isolate lymphocytes from the source of choice using standard density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the cells twice with PBS and resuspend them in assay medium at a concentration of 1 x 10^6 cells/mL.
-
Starve the cells for 2-4 hours at 37°C to reduce background migration.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in assay medium to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Prepare the S1P chemoattractant solution in assay medium. The optimal concentration of S1P should be determined empirically but is typically in the range of 10-100 nM.
-
-
Assay Setup:
-
Add 600 µL of assay medium containing the S1P chemoattractant to the lower wells of the 24-well plate.
-
For negative control wells, add 600 µL of assay medium without S1P.
-
In separate tubes, pre-incubate the lymphocyte suspension (e.g., 1 x 10^5 cells in 100 µL) with an equal volume of the various concentrations of this compound (or vehicle control) for 30-60 minutes at 37°C.
-
Carefully add 200 µL of the pre-incubated cell suspension to the upper chamber of each Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours. The optimal incubation time may vary depending on the cell type and should be determined experimentally.
-
-
Quantification of Migration:
-
After incubation, carefully remove the Transwell inserts from the plate.
-
To remove non-migrated cells, gently wipe the top surface of the membrane with a cotton swab.
-
To quantify the migrated cells on the bottom of the membrane, several methods can be used:
-
Fluorescence-based: Add a cell lysis and fluorescent dye solution (e.g., Calcein-AM) to the lower chamber, incubate as required, and read the fluorescence on a plate reader.
-
Cell Counting: Fix and stain the migrated cells on the membrane and count them under a microscope.
-
-
IV. Data Presentation and Analysis
The results should be expressed as the percentage of inhibition of migration compared to the vehicle-treated control.
Calculation: % Inhibition = [1 - (Fluorescence of this compound-treated well - Fluorescence of negative control) / (Fluorescence of vehicle control well - Fluorescence of negative control)] * 100
The data can be presented in a table and used to generate a dose-response curve to determine the IC50 value of this compound.
Table 1: Hypothetical Data for this compound Inhibition of Lymphocyte Migration
| This compound Concentration (nM) | Mean Fluorescence Units (RFU) | Standard Deviation | % Inhibition |
| 0 (Vehicle Control) | 5000 | 250 | 0 |
| 1 | 4500 | 200 | 10 |
| 10 | 3500 | 180 | 30 |
| 100 | 1500 | 150 | 70 |
| 1000 | 550 | 80 | 89 |
| Negative Control (No S1P) | 500 | 50 | - |
This protocol provides a robust framework for evaluating the in vitro efficacy of this compound in inhibiting lymphocyte migration. By acting as a functional antagonist of the S1P1 receptor, this compound is expected to show a dose-dependent inhibition of S1P-mediated chemotaxis. The quantitative data obtained from this assay is crucial for the characterization of this compound and similar compounds in the context of drug development for immunomodulatory therapies.
References
- 1. Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of sphingosine 1-phosphate (S1P) and effects of fingolimod, an S1P receptor 1 functional antagonist in lymphocyte circulation and autoimmune diseases [aimspress.com]
- 4. Chemotaxis in a lymphocyte cell line transfected with C-C chemokine receptor 2B: evidence that directed migration is mediated by betagamma dimers released by activation of Galphai-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemotaxis in a lymphocyte cell line transfected with C-C chemokine receptor 2B: Evidence that directed migration is mediated by βγ dimers released by activation of Gαi-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lymphocyte Chemotaxis Is Regulated by Histone Deacetylase 6, Independently of Its Deacetylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CYM50374 in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely utilized animal model for multiple sclerosis (MS), a chronic inflammatory and neurodegenerative disease of the central nervous system (CNS).[1][2] EAE models are instrumental in elucidating the pathogenesis of MS and for the preclinical assessment of novel therapeutic agents. These models replicate key pathological hallmarks of MS, including inflammation, demyelination, axonal damage, and gliosis. CYM50374 is a potent and selective agonist for the sphingosine-1-phosphate receptor 1 (S1P1). S1P1 receptor modulators are a class of drugs that have shown therapeutic efficacy in MS, primarily by preventing the egress of lymphocytes from lymph nodes, thereby limiting their infiltration into the CNS.[3][4][5] This document provides detailed application notes and protocols for the utilization of this compound in a mouse EAE model.
Mechanism of Action of S1P1 Receptor Agonists
Sphingosine-1-phosphate (S1P) is a signaling sphingolipid that regulates a multitude of cellular processes, including lymphocyte trafficking.[6][7][8][9][10] S1P binds to a family of five G protein-coupled receptors, S1P1-5. S1P1 is crucial for the egress of lymphocytes from secondary lymphoid organs.[3] Agonists of the S1P1 receptor, such as this compound, bind to S1P1 on lymphocytes, leading to the internalization and degradation of the receptor. This functional antagonism renders the lymphocytes unresponsive to the S1P gradient that normally directs their exit from the lymph nodes. Consequently, autoreactive lymphocytes are sequestered in the periphery, preventing their entry into the CNS to mediate inflammatory damage.[3][5]
Signaling Pathway of S1P1 Receptor Activation
Experimental Protocols
I. Induction of EAE in C57BL/6 Mice
This protocol describes the active induction of EAE using myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide in C57BL/6 mice, a commonly used model for chronic progressive MS.[2]
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTx)
-
Sterile Phosphate Buffered Saline (PBS)
-
Isoflurane or other approved anesthetic
-
1 mL syringes with 27-gauge needles
Procedure:
-
Preparation of MOG/CFA Emulsion: On the day of immunization (Day 0), prepare a 2 mg/mL solution of MOG35-55 peptide in sterile PBS. Create a stable emulsion by mixing equal volumes of the MOG35-55 solution and CFA. This can be achieved by drawing the mixture up and down through a 20-gauge emulsifying needle or by using a mechanical homogenizer until a thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
Immunization: Anesthetize the mice using isoflurane. Inject 100 µL of the MOG/CFA emulsion subcutaneously (s.c.) at two sites on the flank of each mouse (50 µL per site). The total dose of MOG35-55 should be 100-200 µg per mouse.[11]
-
Pertussis Toxin Administration: Administer 200 ng of pertussis toxin in 100 µL of sterile PBS via intraperitoneal (i.p.) injection on Day 0 and Day 2 post-immunization.[11]
II. Preparation and Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water, or PBS with a small percentage of DMSO and Tween 80)
-
Gavage needles (for oral administration) or sterile syringes and needles (for i.p. injection)
Procedure:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in the chosen vehicle at the desired concentration. For example, to administer a dose of 1 mg/kg to a 20 g mouse in a volume of 100 µL, the concentration of the solution should be 0.2 mg/mL. Ensure the compound is fully dissolved or forms a stable suspension. Sonication may be required.
-
Administration:
-
Oral Gavage: Carefully deliver the prepared this compound solution using a gavage needle.
-
Intraperitoneal Injection: Use a sterile syringe and needle to inject the solution into the peritoneal cavity.
-
III. Experimental Design and Treatment Regimen
Both prophylactic (preventative) and therapeutic (after disease onset) treatment regimens can be evaluated.
Treatment Groups:
-
Group 1: Vehicle Control: Mice receive the vehicle solution daily.
-
Group 2: Prophylactic this compound: Daily administration of this compound starting on the day of immunization (Day 0) or the following day.[12]
-
Group 3: Therapeutic this compound: Daily administration of this compound starting at the onset of clinical signs (e.g., a clinical score of 1.0 or 2.0).[11][12][13]
IV. Clinical Assessment of EAE
Mice should be monitored daily for clinical signs of EAE and body weight changes starting from day 7 post-immunization.
EAE Clinical Scoring Scale: [14][15][16]
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness or wobbly gait
-
3: Partial hind limb paralysis
-
4: Complete hind limb paralysis
-
5: Moribund state or death
V. Endpoint Analysis
At the termination of the experiment (e.g., day 28-35 post-immunization), various analyses can be performed.
1. Histopathology:
-
Perfuse mice with PBS followed by 4% paraformaldehyde.
-
Collect spinal cords and brains for histological analysis.
-
Stain sections with Hematoxylin and Eosin (H&E) for inflammation and Luxol Fast Blue (LFB) for demyelination.
-
Perform immunohistochemistry for immune cell markers (e.g., CD4 for T cells, F4/80 for macrophages/microglia) and axonal markers (e.g., neurofilament).[13]
2. Flow Cytometry:
-
Isolate mononuclear cells from the CNS (brain and spinal cord) and spleen.
-
Stain with fluorescently labeled antibodies against immune cell markers (e.g., CD4, CD8, B220, CD11b, Gr-1) to quantify immune cell infiltration.
3. Cytokine Analysis:
-
Collect serum or isolate splenocytes for cytokine analysis.
-
Restimulate splenocytes with MOG35-55 peptide in vitro.
-
Measure cytokine levels (e.g., IFN-γ, IL-17, IL-4, IL-10, TNF-α, IL-6) in culture supernatants or serum using ELISA or multiplex bead array assays.[17][18][19]
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Recommended Dosage and Administration of this compound in a Mouse EAE Model
| Parameter | Recommendation | Notes |
| Mouse Strain | C57BL/6 | This strain typically develops a chronic progressive form of EAE. |
| EAE Induction | MOG35-55 peptide | A standard and widely used peptide for inducing EAE in C57BL/6 mice. |
| This compound Dosage | 0.1 - 1.0 mg/kg body weight | Dose-ranging studies are recommended to determine the optimal dose. |
| Administration Route | Oral gavage or Intraperitoneal (i.p.) injection | Oral gavage is often preferred to mimic clinical administration routes.[20][21] |
| Vehicle | 0.5% Carboxymethylcellulose (CMC) in sterile water | A common vehicle for oral administration of small molecules. |
| Treatment Regimen | Daily | |
| Treatment Timing | Prophylactic or Therapeutic | |
| Treatment Duration | Continuous daily administration throughout the study period. |
Table 2: Expected Outcomes of this compound Treatment in EAE
| Parameter | Vehicle Control | This compound Treatment (Prophylactic) | This compound Treatment (Therapeutic) |
| Mean Peak Clinical Score | High (e.g., 3.0-4.0) | Significantly reduced | Significantly reduced |
| Day of Disease Onset | e.g., Day 10-12 | Delayed or prevented | Not applicable |
| CNS Immune Infiltration | High (T cells, macrophages) | Significantly reduced | Significantly reduced |
| Demyelination | Extensive | Significantly reduced | Significantly reduced |
| Pro-inflammatory Cytokines (IFN-γ, IL-17) | Elevated | Significantly reduced | Significantly reduced |
| Anti-inflammatory Cytokines (IL-10) | Variable | May be increased | May be increased |
Logical Relationship of Study Design
Conclusion
The S1P1 receptor agonist this compound holds significant therapeutic potential for autoimmune diseases such as multiple sclerosis. The protocols and application notes provided herein offer a comprehensive guide for researchers to effectively design and execute preclinical studies using the EAE mouse model to evaluate the efficacy of this compound. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to the development of novel therapies for MS.
References
- 1. Scoring Central Nervous System Inflammation, Demyelination, and Axon Injury in Experimental Autoimmune Encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The experimental autoimmune encephalomyelitis (EAE) model of MS: utility for understanding disease pathophysiology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Key Signaling Molecules Identified in EAE-induced Mice [jax.org]
- 4. Prophylactic versus Therapeutic Fingolimod: Restoration of Presynaptic Defects in Mice Suffering from Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment of experimental autoimmune encephalomyelitis using AAV gene therapy by blocking T cell costimulatory pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sphingosine 1-phosphate: lipid signaling in pathology and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Novel therapeutic for multiple sclerosis protects white matter function in EAE mouse model [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Novel therapeutic for multiple sclerosis protects white matter function in EAE mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. inotiv.com [inotiv.com]
- 15. researchgate.net [researchgate.net]
- 16. Hadassah BrainLabs | Clinical Scores [brainlabs.org.il]
- 17. Frontiers | Anti-inflammatory mechanisms and pharmacological actions of phycocyanobilin in a mouse model of experimental autoimmune encephalomyelitis: A therapeutic promise for multiple sclerosis [frontiersin.org]
- 18. biorxiv.org [biorxiv.org]
- 19. Serum pro-inflammatory and anti-inflammatory cytokines and the pathogenesis of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Routes of Administration and Dose Optimization of Soluble Antigen Arrays in Mice with Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Routes of administration and dose optimization of soluble antigen arrays in mice with experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CYM50374 In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYM50374 is a synthetic agonist of the Sphingosine-1-Phosphate Receptor 4 (S1P4). S1P4 is a G protein-coupled receptor (GPCR) primarily expressed in hematopoietic cells and lymphoid tissues.[1] Its activation is involved in the regulation of immune cell trafficking, differentiation, and motility.[1][2] These characteristics make this compound a valuable tool for investigating the physiological and pathological roles of S1P4 in various in vivo animal models, particularly in the context of autoimmune diseases, inflammation, and cancer.
These application notes provide a comprehensive overview of the available information on this compound and general guidance for its use in in vivo animal studies. Due to the limited publicly available data on specific in vivo dosages of this compound, this document emphasizes the importance of conducting initial dose-finding studies and provides a framework for designing such experiments.
Data Presentation
Table 1: Characteristics of the S1P4 Receptor
| Feature | Description | References |
| Receptor Type | G protein-coupled receptor (GPCR) | [1] |
| Endogenous Ligand | Sphingosine-1-Phosphate (S1P) | [1] |
| Primary Expression | Hematopoietic cells, lymphoid tissue, lungs | [1] |
| Signaling Pathways | Couples to Gαi and Gα12/13, leading to activation of Rho, PLC, and ERK/MAPK pathways. | [2][3] |
| Cellular Functions | Regulation of cell shape, motility, and lymphocyte signaling. | [1][2] |
Signaling Pathway
The activation of the S1P4 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The receptor primarily couples to Gαi and Gα12/13 proteins. This coupling leads to the activation of downstream effectors such as Rho, Phospholipase C (PLC), and the Extracellular signal-regulated kinase (ERK) / Mitogen-activated protein kinase (MAPK) pathway. These pathways collectively influence cellular functions including cell motility and shape.[2][3]
Experimental Protocols
Disclaimer: The following protocols are general recommendations and must be adapted to the specific research question, animal model, and institutional guidelines. Crucially, a thorough dose-finding study should be performed to determine the optimal and safe dosage of this compound for each specific in vivo model before commencing efficacy studies.
General Guidelines for In Vivo Administration
Several routes of administration can be considered for small molecule agonists like this compound in animal studies. The choice of route depends on the desired pharmacokinetic profile, the formulation of the compound, and the experimental design.[4] Common routes include:
-
Intraperitoneal (IP) Injection: Often used for systemic delivery of compounds.
-
Oral Gavage (PO): Suitable for compounds with good oral bioavailability.
-
Subcutaneous (SC) Injection: Provides a slower, more sustained release compared to IP or IV.
-
Intravenous (IV) Injection: For rapid systemic distribution and precise control over blood concentrations.
Proposed Experimental Workflow for a Dose-Finding Study
This workflow outlines the key steps for determining a suitable in vivo dose for this compound.
Detailed Protocol: Intraperitoneal Administration in Mice
1. Materials:
-
This compound
-
Vehicle (e.g., sterile PBS with a solubilizing agent like DMSO, if necessary. The final DMSO concentration should be minimized, typically below 5%).
-
Sterile syringes (1 mL) and needles (e.g., 25-27 gauge).
-
Animal scale.
-
Appropriate personal protective equipment (PPE).
2. Animal Model:
-
Species: Mouse (e.g., C57BL/6).
-
Age/Weight: 8-12 weeks old, 20-25 g.
-
Housing: Animals should be housed in accordance with institutional guidelines with ad libitum access to food and water.
3. Preparation of Dosing Solution:
-
a. Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.
-
b. If necessary, first dissolve this compound in a minimal amount of a suitable solvent (e.g., DMSO).
-
c. Bring the solution to the final volume with sterile PBS, ensuring the final concentration of the solubilizing agent is low and well-tolerated.
-
d. Prepare a vehicle control solution containing the same concentration of the solubilizing agent as the drug solution.
-
e. Vortex or sonicate briefly to ensure complete dissolution. The solution should be clear.
4. Dosing Procedure:
-
a. Weigh each animal to determine the precise volume of the dosing solution to be administered.
-
b. Gently restrain the mouse.
-
c. Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
d. Inject the calculated volume of the this compound solution or vehicle control.
-
e. Return the animal to its cage and monitor for any immediate adverse reactions.
5. Post-Administration Monitoring:
-
Monitor the animals regularly for any signs of toxicity, such as changes in weight, activity, posture, or grooming.
-
The frequency and duration of monitoring will depend on the specific study design and should be detailed in the approved animal protocol.
Conclusion
References
- 1. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The sphingosine 1-phosphate receptor S1P4 regulates cell shape and motility via coupling to Gi and G12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing CYM50374 Stock Solution with DMSO
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of a CYM50374 stock solution using dimethyl sulfoxide (DMSO). This compound is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1), playing a crucial role in regulating various cellular processes. Accurate preparation of the stock solution is critical for obtaining reliable and reproducible experimental results.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate calculations and safe handling of the compound.
| Property | Value |
| Molecular Formula | C₂₃H₂₇N₃O₄ |
| Molecular Weight | 409.48 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term stability |
Recommended Stock Solution Parameters
For optimal experimental outcomes, it is recommended to prepare and store the this compound stock solution as described in the following table. Adherence to these guidelines will help maintain the integrity and activity of the compound.
| Parameter | Recommendation |
| Solvent | Dimethyl Sulfoxide (DMSO) |
| Typical Stock Concentration | 10 mM |
| Storage Temperature | -20°C |
| Aliquoting | Aliquot to avoid repeated freeze-thaw cycles |
| Final DMSO Concentration in Assay | < 0.1% to minimize solvent-induced cellular toxicity |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the step-by-step procedure for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before use. This prevents condensation from forming on the compound and in the solvent.
-
Weigh this compound: Carefully weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.095 mg of this compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
0.001 L x 0.010 mol/L = 0.00001 moles
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.00001 moles x 409.48 g/mol = 0.004095 g = 4.095 mg
-
-
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the vial containing the this compound powder. To prepare 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in microcentrifuge tubes.
-
Store Properly: Store the aliquots at -20°C for long-term storage. When ready to use, thaw a single aliquot and dilute it to the final working concentration in the appropriate cell culture medium or buffer.
Experimental Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation and Use.
S1P1 Signaling Pathway
This compound acts as an agonist for the S1P1 receptor, a G protein-coupled receptor (GPCR). The binding of this compound to S1P1 initiates a cascade of intracellular signaling events that are crucial for processes such as lymphocyte trafficking, endothelial barrier function, and cell survival.[1][2][3][4] The simplified signaling pathway is depicted below.
Caption: Simplified S1P1 Receptor Signaling Pathway Activated by this compound.
References
Application Notes and Protocols for CYM50374, a Sphingosine-1-Phosphate Receptor 1 (S1P1) Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYM50374 is a potent and selective synthetic agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G-protein coupled receptor (GPCR) belonging to the endothelial differentiation gene (EDG) family.[1] S1P1 is a critical regulator of numerous physiological processes, including lymphocyte trafficking, endothelial barrier function, and vascular maturation.[1][2] Its role in modulating immune responses has made it a significant target for therapeutic intervention in autoimmune diseases such as multiple sclerosis.[3]
These application notes provide detailed protocols for utilizing this compound in cell-based assays to characterize S1P1 activation. The methodologies described herein are fundamental for screening compound libraries, determining agonist potency and efficacy, and elucidating the downstream signaling pathways of S1P1.
S1P1 Signaling Pathway
S1P1 predominantly couples to the Gi/o family of heterotrimeric G proteins.[4] Upon agonist binding, a conformational change in the receptor facilitates the exchange of GDP for GTP on the Gαi subunit. The activated Gαi-GTP and the Gβγ dimer then dissociate to modulate the activity of downstream effectors. A primary consequence of Gαi activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6]
Furthermore, agonist-induced activation of S1P1 promotes the recruitment of β-arrestin.[5][7] This interaction not only desensitizes the G-protein signaling but also initiates G-protein-independent signaling cascades and triggers receptor internalization, a process that is crucial for regulating receptor density at the cell surface and modulating long-term cellular responses.[8]
Figure 1: S1P1 Signaling Pathway Activation by this compound.
Data Presentation: Quantitative Analysis of S1P1 Agonists
The following table summarizes typical quantitative data obtained from various cell-based assays for S1P1 agonists. The values for this compound are projected based on structurally similar potent S1P1 agonists, such as CYM-5442, which has a reported EC50 of 1.35 nM.
| Assay Type | Parameter | S1P (Endogenous Ligand) | This compound (Projected) | FTY720-P (Reference Agonist) |
| cAMP Inhibition | EC50 | ~5-20 nM | ~1-5 nM | ~1-10 nM |
| β-Arrestin Recruitment | EC50 | ~10-50 nM | ~2-15 nM | ~0.5-5 nM |
| Receptor Internalization | EC50 | ~20-100 nM | ~5-25 nM | ~1-10 nM |
EC50 values can vary depending on the cell line, expression levels of the receptor, and specific assay conditions.
Experimental Protocols
Protocol 1: cAMP Inhibition Assay
This assay quantifies the ability of this compound to inhibit adenylyl cyclase activity in cells stimulated with forskolin.
Figure 2: Workflow for the cAMP Inhibition Assay.
Materials:
-
HEK293 or CHO cells stably expressing human S1P1.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound stock solution (in DMSO).
-
Forskolin solution.
-
3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor).
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Plating: Seed S1P1-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate at 37°C with 5% CO2 overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer containing IBMX.
-
Assay Initiation: a. Wash the cells once with pre-warmed assay buffer. b. Add the diluted this compound to the wells and incubate for 15-30 minutes at 37°C. c. Add forskolin to all wells (except for basal controls) to a final concentration that elicits a submaximal cAMP response. d. Incubate for a further 15-30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.
-
Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated S1P1 receptor, often using enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET) technology.
References
- 1. S1PR1 - Wikipedia [en.wikipedia.org]
- 2. ashpublications.org [ashpublications.org]
- 3. The structure and function of the S1P1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pathways of transduction engaged by sphingosine 1-phosphate through G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Flow Cytometry Analysis of Lymphocytes Following CYM50374 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYM50374 is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 4 (S1PR4). S1PR4 is a G protein-coupled receptor predominantly expressed on hematopoietic cells, including lymphocytes, and is implicated in regulating immune cell trafficking, activation, and differentiation.[1][2][3] Understanding the effects of this compound on lymphocyte subsets is crucial for elucidating its mechanism of action and potential therapeutic applications in immunology and oncology. Flow cytometry is an indispensable tool for the detailed immunophenotyping of lymphocyte populations, allowing for the precise quantification of various T cell, B cell, and NK cell subsets in response to S1PR4 agonism.
These application notes provide a comprehensive guide to analyzing lymphocyte populations by flow cytometry after treatment with this compound. Included are detailed experimental protocols, representative data tables, and diagrams illustrating the relevant signaling pathways and experimental workflows.
Data Presentation
Table 1: Representative Immunophenotypic Analysis of Human Peripheral Blood Mononuclear Cells (PBMCs) Treated with this compound
This table summarizes the expected quantitative changes in major lymphocyte populations following in vitro treatment with this compound. The data is hypothetical and serves as an example of how to present flow cytometry results. Actual results may vary based on experimental conditions.
| Lymphocyte Subset | Marker Profile | Control (% of Lymphocytes) | This compound (1 µM) (% of Lymphocytes) | Fold Change |
| T Cells | CD3+ | 65.2 | 64.8 | -0.01 |
| Helper T Cells | CD3+CD4+ | 42.1 | 41.5 | -0.01 |
| Cytotoxic T Cells | CD3+CD8+ | 21.5 | 21.9 | +0.02 |
| B Cells | CD19+ | 10.8 | 10.5 | -0.03 |
| NK Cells | CD3-CD56+ | 12.5 | 13.1 | +0.05 |
| NKT Cells | CD3+CD56+ | 3.1 | 3.0 | -0.03 |
Table 2: Potential Effects of S1PR4 Agonism on T Cell Subsets
Based on published literature regarding S1PR4 signaling, this table outlines the potential functional changes in T lymphocyte subsets that could be investigated using more advanced flow cytometry panels incorporating activation and exhaustion markers.
| T Cell Subset | Potential Effect of this compound | Key Markers for Flow Cytometry Analysis |
| Regulatory T Cells (Tregs) | Promotion of differentiation.[4] | CD3, CD4, CD25, FOXP3 |
| Effector T Cells | Inhibition of proliferation and effector cytokine secretion (e.g., IL-2, IFN-γ).[5] | CD3, CD8, CD45RA, CCR7, Granzyme B, Perforin |
| Memory T Cells | Altered migration and trafficking.[6] | CD3, CD4/CD8, CD45RO, CCR7 |
Experimental Protocols
Protocol 1: In Vitro Treatment of Human PBMCs with this compound
Objective: To treat isolated human PBMCs with this compound to assess its impact on lymphocyte populations.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates (96-well or 24-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 1 mL of the cell suspension into each well of a 24-well plate.
-
Prepare working solutions of this compound in complete RPMI-1640 medium at the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Add the this compound working solutions or vehicle control to the respective wells.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Following incubation, harvest the cells for flow cytometry analysis.
Protocol 2: Flow Cytometry Staining for Lymphocyte Immunophenotyping
Objective: To stain this compound-treated and control PBMCs with fluorescently-conjugated antibodies for the identification and quantification of lymphocyte subsets.
Materials:
-
Harvested PBMCs from Protocol 1
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Fc Receptor Blocking Reagent
-
Fluorochrome-conjugated monoclonal antibodies (see Table 3 for a recommended panel)
-
7-AAD or other viability dye
-
Flow cytometer
Antibody Panel:
| Marker | Fluorochrome | Target Cell Type |
| CD45 | PerCP-Cy5.5 | All Leukocytes |
| CD3 | FITC | T Cells |
| CD4 | PE | Helper T Cells |
| CD8 | APC | Cytotoxic T Cells |
| CD19 | PE-Cy7 | B Cells |
| CD56 | APC-H7 | NK Cells, NKT Cells |
| 7-AAD | - | Dead Cells |
Procedure:
-
Transfer 1 x 10^6 cells from each treatment condition to a 5 mL FACS tube.
-
Wash the cells by adding 2 mL of PBS, centrifuging at 300 x g for 5 minutes, and discarding the supernatant.
-
Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.
-
Add Fc Receptor Blocking Reagent according to the manufacturer's instructions and incubate for 10 minutes at room temperature.
-
Add the pre-titrated amounts of each fluorochrome-conjugated antibody to the cell suspension.
-
Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer, centrifuging at 300 x g for 5 minutes between washes.
-
Resuspend the cells in 300 µL of Flow Cytometry Staining Buffer.
-
Add 5 µL of 7-AAD to each tube just prior to analysis to exclude dead cells.
-
Acquire the samples on a flow cytometer.
Data Analysis:
-
Create a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the lymphocyte population based on their size and granularity.
-
From the lymphocyte gate, create a plot to exclude dead cells (7-AAD positive).
-
Gate on CD45+ cells to confirm the leukocyte population.
-
From the live, CD45+ lymphocyte gate, identify major lymphocyte subsets using the following gating strategy:
-
T cells: CD3+
-
B cells: CD19+
-
NK cells: CD3-CD56+
-
NKT cells: CD3+CD56+
-
-
Further delineate T cell subsets:
-
Helper T cells: CD3+CD4+
-
Cytotoxic T cells: CD3+CD8+
-
-
Calculate the percentage of each cell population within the total lymphocyte gate for each treatment condition.
Mandatory Visualizations
References
- 1. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine-1-Phosphate Receptor 4 links neutrophils and early local inflammation to lymphocyte recruitment into the draining lymph node to facilitate robust germinal center formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beyond Immune Cell Migration: The Emerging Role of the Sphingosine-1-phosphate Receptor S1PR4 as a Modulator of Innate Immune Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine 1-phosphate combining with S1PR4 promotes regulatory T cell differentiation related to FAO through Nrf2/PPARα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Type 4 sphingosine 1-phosphate G protein-coupled receptor (S1P4) transduces S1P effects on T cell proliferation and cytokine secretion without signaling migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CD4 T cell sphingosine 1-phosphate receptor (S1PR)1 and S1PR4 and endothelial S1PR2 regulate afferent lymphatic migration - PMC [pmc.ncbi.nlm.nih.gov]
Application of CYM50374 in Neuroinflammation Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Microglia, the resident immune cells of the central nervous system (CNS), are key players in orchestrating the neuroinflammatory response. Upon activation by stimuli such as lipopolysaccharide (LPS), microglia release a plethora of pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-1β, IL-6) and nitric oxide (NO), which can contribute to neuronal damage. Consequently, modulating microglial activation presents a promising therapeutic strategy for neurodegenerative diseases.
CYM50374 is a selective antagonist of the Sphingosine-1-Phosphate Receptor 4 (S1PR4). While S1P receptors are known to play a role in immune cell trafficking and activation, the specific function of S1PR4 in neuroinflammation is an active area of investigation. This document provides an overview of the potential applications of this compound in neuroinflammation research, along with detailed protocols for its use in in vitro studies. Although direct quantitative data for this compound in neuroinflammation is emerging, data from analogous S1PR4 antagonists and related inflammatory models provide a strong rationale for its investigation.
Mechanism of Action
Sphingosine-1-phosphate (S1P) is a signaling sphingolipid that regulates a multitude of cellular processes through its interaction with five G protein-coupled receptors (S1PR1-5). S1PR4 is expressed on various immune cells, including microglia. The binding of S1P to S1PR4 on microglia is thought to contribute to their activation and the subsequent release of pro-inflammatory molecules. By selectively blocking this interaction, this compound is hypothesized to attenuate the pro-inflammatory response of microglia, thereby reducing neuroinflammation. This inhibitory action is likely mediated through the modulation of downstream signaling pathways crucial for the inflammatory response, such as the NF-κB, MAPK, and PI3K/Akt pathways.
Data Presentation
While specific quantitative data for this compound's effects on neuroinflammatory markers are not extensively published, the following tables summarize expected outcomes based on the function of S1PR4 antagonists in inflammatory responses and general findings in neuroinflammation studies. These tables are intended to serve as a guide for designing experiments and interpreting results.
Table 1: Expected Effect of this compound on Pro-inflammatory Cytokine Release from LPS-Stimulated Microglia
| Cytokine | Expected Effect of this compound | Method of Detection |
| TNF-α | Dose-dependent reduction | ELISA, Luminex |
| IL-6 | Dose-dependent reduction | ELISA, Luminex |
| IL-1β | Dose-dependent reduction | ELISA, Luminex |
Table 2: Expected Effect of this compound on Microglial Activation Markers in LPS-Stimulated Microglia
| Marker | Expected Effect of this compound | Method of Detection |
| iNOS (inducible Nitric Oxide Synthase) | Dose-dependent reduction in expression | Western Blot, qPCR |
| Nitric Oxide (NO) | Dose-dependent reduction in production | Griess Assay |
| CD68 | Reduction in expression | Immunofluorescence, Flow Cytometry |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Pro-inflammatory Cytokine Production in Primary Microglia
Objective: To determine the dose-dependent effect of this compound on the production of pro-inflammatory cytokines (TNF-α, IL-6) by primary microglia stimulated with lipopolysaccharide (LPS).
Materials:
-
Primary microglial cells (murine)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
ELISA kits for mouse TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Plate primary microglia in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment with this compound: The following day, replace the medium with fresh DMEM containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or vehicle (DMSO) as a control. Incubate for 1 hour.
-
LPS Stimulation: Add LPS to each well to a final concentration of 100 ng/mL to induce an inflammatory response. Include a control group with no LPS stimulation.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 10 minutes to pellet the cells. Carefully collect the supernatant for cytokine analysis.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine release by this compound at each concentration relative to the LPS-only treated group.
Protocol 2: Assessment of Nitric Oxide Production in BV-2 Microglial Cell Line
Objective: To evaluate the effect of this compound on nitric oxide (NO) production in the BV-2 microglial cell line stimulated with LPS.
Materials:
-
BV-2 microglial cell line
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
LPS from E. coli
-
Griess Reagent System
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 4 x 10^4 cells/well and allow them to attach overnight.
-
Pre-treatment with this compound: Replace the culture medium with fresh medium containing different concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or vehicle (DMSO). Incubate for 1 hour.
-
LPS Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubation: Incubate the cells for 24 hours.
-
Griess Assay: a. Transfer 50 µL of the cell culture supernatant to a new 96-well plate. b. Add 50 µL of Sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of NED solution to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using sodium nitrite standards. Calculate the concentration of nitrite in the samples and determine the inhibitory effect of this compound.
Visualization of Signaling Pathways and Workflows
Caption: Workflow for in vitro testing of this compound.
Caption: S1PR4 signaling in neuroinflammation.
Caption: Logical flow of this compound's potential effects.
Application Notes and Protocols for CYM50374 in Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing CYM50374, a potent S1P1 receptor agonist, in immunofluorescence staining assays to visualize and quantify the internalization of the Sphingosine-1-Phosphate Receptor 1 (S1P1).
Introduction
This compound is a chemical compound that acts as a selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor (GPCR). The S1P1 receptor plays a crucial role in regulating lymphocyte trafficking, endothelial barrier function, and vascular development. Upon agonist binding, the S1P1 receptor undergoes internalization, a process where the receptor is removed from the cell surface and translocated into intracellular compartments. This agonist-induced internalization is a key mechanism for regulating the cellular response to S1P and its analogs. Immunofluorescence is a powerful technique to visualize this dynamic process, providing insights into the mechanism of action of S1P1 agonists like this compound. By staining for the S1P1 receptor, researchers can observe its subcellular localization before and after treatment with this compound, thereby assessing the compound's ability to induce receptor internalization.
Signaling Pathway of S1P1 Receptor Internalization
The binding of an agonist, such as this compound, to the S1P1 receptor initiates a signaling cascade that leads to the internalization of the receptor from the plasma membrane into endocytic vesicles. This process is primarily mediated by G protein-coupled receptor kinases (GRKs) and β-arrestins.
Experimental Protocols
This section provides a detailed methodology for an immunofluorescence experiment to visualize this compound-induced S1P1 receptor internalization.
Recommended Cell Lines:
-
Human Umbilical Vein Endothelial Cells (HUVECs): Endogenously express S1P1.
-
Chinese Hamster Ovary (CHO-K1) cells stably expressing human S1P1: A common model system for studying specific receptor pharmacology.
-
Human Embryonic Kidney (HEK293) cells transiently or stably expressing S1P1: Another widely used cell line for GPCR studies.
Materials:
-
Selected cell line
-
Cell culture medium (e.g., DMEM for CHO/HEK, EGM-2 for HUVECs)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Glass coverslips (12 mm or 18 mm)
-
Poly-D-Lysine or other appropriate coating agent
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.25% Triton X-100 in PBS
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5-10% Normal Goat Serum in PBS
-
Primary Antibody: Validated anti-S1P1 antibody suitable for immunofluorescence (e.g., from Thermo Fisher Scientific, Abcam, or Cell Signaling Technology).
-
Secondary Antibody: Fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488).
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade Mounting Medium
Experimental Workflow:
Detailed Staining Protocol:
-
Cell Seeding:
-
Coat sterile glass coverslips with an appropriate attachment factor (e.g., Poly-D-Lysine) and place them in a multi-well plate.
-
Seed the chosen cell line onto the coverslips at a density that will result in 60-80% confluency at the time of the experiment.
-
Culture the cells in their recommended growth medium at 37°C in a humidified 5% CO2 incubator.
-
-
This compound Treatment:
-
(Optional) For some cell types, serum starvation for 2-4 hours prior to treatment can reduce basal receptor internalization.
-
Prepare a stock solution of this compound in DMSO. Dilute the stock solution in serum-free or low-serum medium to the desired final concentrations. A concentration range of 10 nM to 1 µM is a good starting point for optimization.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).
-
Aspirate the culture medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for a predetermined time, typically between 30 and 60 minutes, at 37°C.
-
-
Fixation and Permeabilization:
-
Aspirate the treatment medium and wash the cells gently twice with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Dilute the primary anti-S1P1 antibody in Blocking Buffer according to the manufacturer's recommendations.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody and DAPI in Blocking Buffer.
-
Incubate the cells with the secondary antibody and DAPI solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Mounting and Imaging:
-
Carefully remove the coverslips from the wells and mount them onto glass slides using an antifade mounting medium.
-
Seal the edges of the coverslips with nail polish to prevent drying.
-
Visualize the staining using a fluorescence or confocal microscope. Capture images of the S1P1 staining (e.g., green channel) and the nuclei (blue channel).
-
Data Presentation and Analysis
The primary outcome of this assay is the change in the subcellular localization of the S1P1 receptor from the plasma membrane to intracellular vesicles upon treatment with this compound. This can be quantified in several ways.
Quantitative Data Summary
The following tables provide representative data from similar experiments using other S1P1 agonists, which can be used as a benchmark for experiments with this compound.
Table 1: Quantification of S1P1 Internalization by Cellular Phenotype
| Treatment (30 min) | Concentration | % of Cells with Punctate Cytoplasmic Staining (Internalized S1P1) |
| Vehicle (DMSO) | - | ~5-10% |
| S1P1 Agonist A | 10 nM | ~30-40% |
| S1P1 Agonist A | 100 nM | ~70-85% |
| S1P1 Agonist A | 1 µM | ~85-95% |
Table 2: Quantification of S1P1 Internalization by Fluorescence Intensity
| Treatment (60 min) | Concentration | Mean Fluorescence Intensity (Arbitrary Units) - Plasma Membrane | Mean Fluorescence Intensity (Arbitrary Units) - Cytoplasm |
| Vehicle (DMSO) | - | 150 ± 15 | 30 ± 5 |
| S1P1 Agonist B | 50 nM | 80 ± 10 | 120 ± 12 |
| S1P1 Agonist B | 500 nM | 40 ± 8 | 180 ± 20 |
Data Analysis Methods:
-
Phenotypic Scoring: Visually score a large number of cells (e.g., >100 per condition) as either having predominantly plasma membrane staining or significant punctate cytoplasmic staining (internalized receptor). Express the results as the percentage of cells showing internalization.
-
Fluorescence Intensity Measurement: Use image analysis software (e.g., ImageJ/Fiji) to define regions of interest (ROIs) for the plasma membrane and the cytoplasm. Measure the mean fluorescence intensity in these ROIs for multiple cells and compare the values between treated and control groups.
Troubleshooting
-
High Background:
-
Ensure adequate blocking.
-
Optimize primary and secondary antibody concentrations.
-
Ensure thorough washing steps.
-
-
No/Weak Signal:
-
Confirm S1P1 expression in the chosen cell line.
-
Use a validated antibody for immunofluorescence.
-
Optimize fixation and permeabilization conditions.
-
-
No Internalization Observed:
-
Increase the concentration of this compound.
-
Increase the incubation time.
-
Ensure the biological activity of the this compound compound.
-
These application notes provide a comprehensive guide for utilizing this compound in immunofluorescence assays to study S1P1 receptor internalization. Careful optimization of the protocol for your specific cell type and experimental conditions will ensure reliable and reproducible results.
Troubleshooting & Optimization
CYM50374 solubility issues and solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of CYM50374 in your research. Find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning solubility.
Frequently Asked Questions (FAQs)
Q1: What is the primary solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO).
Q2: I observe precipitation when I add my this compound stock solution to my aqueous cell culture medium. What is happening?
A2: This is a common issue known as "crashing out." It occurs when a compound dissolved in a high-concentration organic solvent, like DMSO, is rapidly diluted into an aqueous solution where it is less soluble. The sudden change in solvent polarity causes the compound to precipitate.
Q3: How can I prevent my this compound from precipitating in cell culture?
A3: To prevent precipitation, it is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%. Additionally, pre-warming your culture medium to 37°C before adding the compound and performing a serial dilution of your stock solution can help maintain solubility.
Q4: What is the known mechanism of action for this compound?
A4: this compound is a selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). Activation of S1P1 by this compound modulates downstream signaling pathways involved in processes such as cell migration, survival, and proliferation.
Solubility Data
Quantitative solubility data for this compound in common laboratory solvents is summarized below. Please note that the solubility in DMSO is based on a similar compound and should be considered an estimate.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | ≥20 mg/mL |
| Ethanol | Information not available |
| Phosphate-Buffered Saline (PBS) | Information not available |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder. The molecular weight of this compound is 341.43 g/mol .[1]
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol for Diluting this compound Stock Solution into Cell Culture Media
-
Pre-warm Media: Pre-warm your complete cell culture medium to 37°C.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your this compound stock solution in pre-warmed media. This helps to gradually decrease the DMSO concentration.
-
Final Dilution: Add the stock solution or the intermediate dilution to the final volume of pre-warmed cell culture medium dropwise while gently swirling the plate or tube.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is below 0.5% to minimize solvent-induced cell toxicity and precipitation. A vehicle control with the same final DMSO concentration should be included in your experiments.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation upon addition to aqueous media | - High final concentration of this compound.- Rapid dilution of DMSO stock.- Low temperature of the aqueous medium. | - Lower the final working concentration of this compound.- Perform a serial dilution of the stock solution in pre-warmed media.- Ensure your cell culture medium is pre-warmed to 37°C. |
| Cloudiness or precipitate forms over time in the incubator | - Compound instability in media over time.- Interaction with media components (e.g., serum proteins). | - Prepare fresh dilutions for each experiment.- If using serum-free media, consider adding a carrier protein like BSA to improve solubility. |
| Inconsistent experimental results | - Incomplete dissolution of the stock solution.- Precipitation of the compound in the assay. | - Visually inspect your stock solution for any undissolved particles before use.- Re-evaluate your dilution protocol to prevent precipitation. |
Visualizing Experimental Workflow and Signaling Pathway
To aid in your experimental design and understanding of this compound's mechanism of action, the following diagrams illustrate a typical workflow for preparing a working solution and the S1P1 receptor signaling pathway.
References
Technical Support Center: Troubleshooting In Vivo Studies with S1P1 Receptor Agonists
Disclaimer: Due to the limited publicly available information on CYM50374, this technical support center provides a general troubleshooting guide for researchers working with Sphingosine-1-Phosphate Receptor 1 (S1P1) agonists in vivo. The principles and methodologies described here are based on common challenges encountered with this class of compounds and may be applicable to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for S1P1 receptor agonists?
S1P1 receptor agonists are a class of drugs that target the S1P1 receptor, a G protein-coupled receptor.[1][2][3] The binding of an agonist to the S1P1 receptor initiates a signaling cascade that has various cellular effects, most notably the regulation of lymphocyte trafficking.[1][3] By promoting the internalization and degradation of the S1P1 receptor on lymphocytes, these agonists effectively trap lymphocytes in the lymph nodes, leading to a reduction of circulating lymphocytes in the bloodstream (lymphopenia).[3] This immunosuppressive effect is the basis for their use in autoimmune diseases.
Q2: What are the common reasons for observing inconsistent results with S1P1 receptor agonists in vivo?
Inconsistent in vivo results with S1P1 receptor agonists can stem from a variety of factors, including:
-
Compound-related issues: Poor solubility, instability of the compound in the formulation, or degradation in vivo.
-
Formulation and administration: Improper vehicle selection, incorrect preparation of the dosing solution, or variability in the administration technique.
-
Animal model-related factors: Strain, age, and sex of the animals, as well as underlying health status and microbiome differences.
-
Experimental design and execution: Inconsistent timing of dosing and sample collection, variability in endpoint measurements, and lack of appropriate controls.
-
Pharmacokinetic and pharmacodynamic variability: Differences in drug absorption, distribution, metabolism, and excretion (ADME) between individual animals, leading to variable target engagement.
Troubleshooting Guides
Issue 1: High Variability in Lymphocyte Counts Post-Treatment
Question: We are observing significant variability in peripheral blood lymphocyte counts between animals in the same treatment group. What could be the cause?
Answer: High variability in lymphocyte counts is a common issue and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Verify Compound and Formulation Integrity:
-
Solubility: Confirm the solubility of your S1P1 agonist in the chosen vehicle. Poorly soluble compounds can lead to inconsistent dosing.
-
Stability: Assess the stability of the compound in the dosing formulation over the duration of the experiment. The compound may be degrading at room temperature or in solution.
-
Formulation Preparation: Ensure the formulation is prepared consistently for every experiment. This includes precise weighing of the compound, accurate volume measurements, and thorough mixing.
-
-
Standardize Administration Technique:
-
Route of Administration: Ensure the chosen route (e.g., oral gavage, intraperitoneal injection) is performed consistently by all personnel. Inconsistent administration can lead to variability in drug absorption.
-
Dosing Volume: Use a consistent and accurate dosing volume based on the animal's body weight.
-
-
Control for Animal-Related Variables:
-
Animal Strain: Different mouse or rat strains can exhibit varied responses to drugs. Ensure you are using a consistent inbred strain.
-
Age and Sex: Use animals of the same age and sex, as these factors can influence drug metabolism and immune function.
-
Health Status: Ensure all animals are healthy and free of underlying infections, which can affect baseline lymphocyte counts.
-
Illustrative Experimental Protocol: Assessment of Formulation Stability
This protocol provides a general method for assessing the stability of an S1P1 agonist in a common vehicle.
| Step | Procedure |
| 1 | Formulation Preparation |
| Prepare the dosing formulation of the S1P1 agonist at the desired concentration in the selected vehicle (e.g., 2% DMSO in saline). | |
| 2 | Sample Collection |
| Aliquot the formulation into multiple vials. Store vials under different conditions (e.g., room temperature, 4°C, protected from light) and for different durations (e.g., 0, 2, 4, 8, 24 hours). | |
| 3 | Analytical Method |
| At each time point, analyze the concentration of the active compound in the formulation using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC). | |
| 4 | Data Analysis |
| Compare the concentration of the S1P1 agonist at different time points and conditions to the initial concentration (time 0). A significant decrease in concentration indicates instability. |
Issue 2: Lack of Expected Pharmacodynamic Effect (No Lymphopenia)
Question: We are not observing the expected decrease in peripheral blood lymphocytes after administering our S1P1 agonist. What should we investigate?
Answer: A lack of a pharmacodynamic effect can be due to issues with the compound, its delivery to the target, or the biological system itself.
Troubleshooting Steps:
-
Confirm Compound Activity (In Vitro):
-
Before extensive in vivo studies, confirm the potency and efficacy of your S1P1 agonist in a relevant in vitro functional assay, such as a receptor binding assay or a cell-based assay measuring downstream signaling (e.g., GTPγS binding or β-arrestin recruitment).
-
-
Investigate Pharmacokinetics (PK):
-
A lack of effect could be due to poor absorption, rapid metabolism, or rapid clearance of the compound. Conduct a pilot PK study to measure the concentration of the compound in the plasma over time after administration. This will help determine if the compound is reaching and maintaining a sufficient concentration at the target site.
-
-
Dose-Response Study:
-
It is possible the dose administered is too low to elicit a significant effect. Perform a dose-response study with a wide range of doses to determine the optimal dose for achieving the desired level of lymphopenia.
-
Illustrative Data: Hypothetical Dose-Response of an S1P1 Agonist on Lymphocyte Count
| Dose (mg/kg) | Mean Lymphocyte Count (x 10^6 cells/mL) | Standard Deviation | % Reduction from Vehicle |
| Vehicle | 8.5 | 1.2 | 0% |
| 0.1 | 6.2 | 0.9 | 27% |
| 0.3 | 4.1 | 0.7 | 52% |
| 1.0 | 2.3 | 0.5 | 73% |
| 3.0 | 1.5 | 0.4 | 82% |
Visualizations
Caption: S1P1 receptor agonist signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Repurposing for Identification of S1P1 Agonists with Potential Application in Multiple Sclerosis Using In Silico Drug Design Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
CYM50374 stability in cell culture media over time
Welcome to the technical support center for CYM50374, a selective S1P1 receptor agonist. This resource provides troubleshooting guidance and answers to frequently asked questions to ensure the successful application of this compound in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
For initial stock solutions, it is recommended to dissolve this compound in DMSO at a concentration of 10 mM. Further dilutions into aqueous buffers or cell culture media should be made immediately before use.
Q2: What is the primary mechanism of action for this compound?
This compound is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor (GPCR).[1] Activation of S1P1 is involved in various cellular processes, including cell migration, survival, and differentiation.[2][3]
Q3: How does this compound binding to S1P1 lead to downstream signaling?
Upon binding, this compound activates the S1P1 receptor, which primarily couples to the Gi family of G proteins. This activation leads to the inhibition of adenylyl cyclase and subsequent downstream signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways.
Stability of this compound in Cell Culture Media
Understanding the stability of this compound in your specific cell culture medium is critical for designing and interpreting experiments accurately. The stability of a compound can be influenced by factors such as temperature, pH, and the presence of media components.[4][5]
Hypothetical Stability Data of this compound (10 µM) in DMEM/F-12 with 10% FBS at 37°C
| Time (Hours) | Percent Remaining this compound |
| 0 | 100% |
| 4 | 92% |
| 8 | 85% |
| 12 | 78% |
| 24 | 65% |
| 48 | 42% |
Hypothetical Half-Life of this compound in Common Cell Culture Media at 37°C
| Cell Culture Medium | Half-Life (t1/2) in Hours |
| DMEM/F-12 + 10% FBS | ~38 hours |
| RPMI 1640 + 10% FBS | ~40 hours |
| Opti-MEM | ~48 hours |
Note: The data presented in these tables are hypothetical and intended for illustrative purposes. It is highly recommended to perform your own stability studies under your specific experimental conditions.
Experimental Protocol: Assessing this compound Stability
This protocol outlines a general method for determining the stability of this compound in cell culture media using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Cell culture medium of choice (e.g., DMEM/F-12 with 10% FBS)
-
HPLC system with a suitable C18 column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA)
-
Incubator (37°C, 5% CO2)
-
Microcentrifuge tubes
Procedure:
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Spiking into Media: Dilute the this compound stock solution into pre-warmed cell culture medium to a final concentration of 10 µM.
-
Time-Course Incubation: Aliquot the this compound-containing medium into separate sterile microcentrifuge tubes for each time point (e.g., 0, 4, 8, 12, 24, 48 hours). Incubate the tubes at 37°C in a 5% CO2 incubator.
-
Sample Collection: At each designated time point, remove one tube from the incubator.
-
Protein Precipitation: Add three volumes of ice-cold acetonitrile to the media sample to precipitate proteins. Vortex briefly and incubate at -20°C for 30 minutes.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Sample Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze the concentration of this compound using a validated HPLC method. The mobile phase could consist of a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Data Analysis: Quantify the peak area of this compound at each time point. The percentage of remaining this compound is calculated relative to the peak area at time 0.
Troubleshooting Guide
Issue 1: Inconsistent or weaker than expected cellular response to this compound.
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting Step: Based on the stability data, this compound degrades over time in cell culture media. For long-term experiments (over 24 hours), consider replenishing the media with freshly prepared this compound every 12-24 hours to maintain a more consistent concentration.
-
-
Possible Cause 2: Sub-optimal Cell Health.
-
Troubleshooting Step: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.[6] Poor cell health can lead to altered receptor expression and signaling.
-
-
Possible Cause 3: Incorrect Compound Concentration.
-
Troubleshooting Step: Verify the initial concentration of your this compound stock solution. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
-
Issue 2: High variability between replicate wells or experiments.
-
Possible Cause 1: Inconsistent Media Changes.
-
Troubleshooting Step: If replenishing the compound, ensure the timing and volume of media changes are consistent across all wells and experiments.
-
-
Possible Cause 2: Edge Effects in multi-well plates.
-
Troubleshooting Step: To minimize evaporation and temperature variations that can affect compound stability and cell growth, avoid using the outer wells of multi-well plates for critical experiments.
-
-
Possible Cause 3: Cell Plating Inconsistency.
-
Troubleshooting Step: Ensure a homogenous cell suspension before plating to achieve consistent cell numbers in each well.
-
Visualizing Key Processes
Caption: S1P1 Receptor Signaling Pathway.
Caption: Troubleshooting Workflow for this compound Experiments.
References
- 1. Actions of a picomolar short-acting S1P1 agonist in S1P1-eGFP knock-in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the S1P receptor signaling pathways as a promising approach for treatment of autoimmune and inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Poor Cell Growth Troubleshooting [sigmaaldrich.com]
Preventing CYM50374 off-target effects in assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CYM50374, a selective S1P₁ receptor agonist. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help prevent and troubleshoot potential off-target effects in your experiments.
Troubleshooting Guide
Encountering unexpected results can be a common challenge in experimental research. This guide provides solutions to specific issues you might face when working with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent agonist response in functional assays (e.g., cAMP, Ca²⁺ flux, or β-arrestin recruitment). | 1. Off-target activation of other S1P receptors: Although this compound is selective for S1P₁, at high concentrations it may activate other S1P receptor subtypes, particularly S1P₃, which can couple to different G-proteins and elicit opposing or confounding downstream signals. 2. Cell line-specific expression profiles: The relative expression levels of S1P receptor subtypes can vary significantly between different cell lines, leading to varied responses. 3. Assay-dependent artifacts: The chosen assay format may be sensitive to compound-specific interference. | 1. Perform a dose-response curve: Determine the EC₅₀ for S1P₁ and assess if the concentrations used are likely to engage off-target receptors. Whenever possible, use the lowest effective concentration. 2. Characterize your cell line: Use qPCR or Western blot to confirm the expression profile of S1P receptors (S1P₁₋₅) in your experimental model. 3. Use a counterscreen: Test this compound in a parental cell line lacking the S1P₁ receptor to identify non-specific effects. 4. Employ an orthogonal assay: Confirm your findings using a different functional assay that measures a distinct point in the signaling cascade (e.g., compare a G-protein-mediated event with β-arrestin recruitment). |
| High background signal or poor signal-to-noise ratio in binding assays. | 1. Non-specific binding: this compound may bind to other proteins or lipids in the cell membrane preparation. 2. Suboptimal assay conditions: Buffer composition, incubation time, or temperature may not be optimized for your system. | 1. Optimize blocking agents: Use carrier proteins like fatty-acid-free BSA in your assay buffer to reduce non-specific binding. 2. Titrate membrane protein concentration: Use the lowest amount of membrane protein that gives a robust specific binding signal. 3. Perform competition binding with a selective antagonist: Use a validated S1P₁-selective antagonist to confirm that the observed binding is specific to the receptor. |
| Unexpected phenotypic changes in cell-based assays. | 1. Activation of S1P₃-mediated pathways: Off-target activation of S1P₃ can lead to distinct cellular responses, such as Rho activation, which can affect cell morphology and migration differently than S1P₁ activation. 2. Long-term receptor desensitization and downregulation: Chronic exposure to a potent agonist can lead to the internalization and degradation of the S1P₁ receptor, diminishing the cellular response over time. | 1. Use S1P₃-specific antagonists: Co-treatment with a selective S1P₃ antagonist can help dissect the contribution of this off-target receptor to the observed phenotype. 2. Perform time-course experiments: Evaluate the cellular response at different time points to understand the kinetics of receptor signaling and potential desensitization. |
Frequently Asked Questions (FAQs)
Q1: What is the selectivity profile of this compound for the different S1P receptor subtypes?
A1: this compound, also known as CYM-5442, is a potent and selective agonist for the S1P₁ receptor. While it shows high potency for S1P₁, it exhibits significantly lower to no activity at other S1P receptor subtypes at concentrations where S1P₁ is fully activated. It is crucial to consult specific batch data for precise EC₅₀ values.
Quantitative Selectivity Profile of this compound (CYM-5442)
| Receptor | EC₅₀ (nM) |
| S1P₁ | 0.4 |
| S1P₂ | >10,000 |
| S1P₃ | 390 |
| S1P₄ | >10,000 |
| S1P₅ | 130 |
Data presented is a compilation from publicly available sources and may vary between different assay systems.
Q2: How can I be sure that the observed effect in my assay is mediated by S1P₁ and not an off-target receptor?
A2: To confirm S1P₁-mediated effects, you can employ several strategies:
-
Use a selective S1P₁ antagonist: Pre-treatment with a well-characterized S1P₁ antagonist should block the effects of this compound.
-
RNA interference (RNAi) or CRISPR/Cas9: Knockdown or knockout of the S1P₁ receptor in your cell line should abrogate the response to this compound.
-
Receptor expression profiling: Confirm that your cell system expresses S1P₁ at sufficient levels and has low or no expression of potentially confounding off-target receptors like S1P₃.
Q3: At what concentrations should I be concerned about off-target effects of this compound?
A3: Based on the selectivity profile, off-target effects, particularly at the S1P₃ receptor, may become a consideration at concentrations significantly higher than the EC₅₀ for S1P₁. It is recommended to perform a full dose-response curve in your specific assay system to determine the optimal concentration that maximizes S1P₁ activation while minimizing the potential for off-target engagement. As a general guideline, using concentrations at or below 10-fold of the S1P₁ EC₅₀ is advisable for maintaining selectivity.
Q4: Can off-target effects of this compound manifest differently in various functional assays?
A4: Yes, the manifestation of off-target effects can be highly dependent on the assay being used. For example:
-
In a cAMP assay , S1P₁ activation leads to a decrease in cAMP levels via Gαi coupling. Off-target activation of S1P₃, which can also couple to Gαi, might potentiate this effect. However, S1P₃ can also couple to Gαq and Gα₁₂/₁₃, which would not be detected in a cAMP assay but could influence other cellular processes.
-
In a β-arrestin recruitment assay , both S1P₁ and S1P₃ can recruit β-arrestin upon activation. Therefore, at higher concentrations of this compound, the observed signal may be a composite of recruitment to both receptors.
-
In phenotypic assays such as cell migration, S1P₁ and S1P₃ can have opposing effects. S1P₁ is generally associated with promoting cell migration, while S1P₃ can inhibit it through Rho activation.
Key Signaling Pathways
To understand the potential for off-target effects, it is important to visualize the signaling pathways of both the target and a key potential off-target receptor.
Experimental Protocols
To assist in designing robust experiments and minimizing off-target effects, we provide a detailed protocol for a common functional assay used to characterize S1P₁ agonists.
Protocol: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the S1P₁ receptor upon agonist stimulation, a key step in receptor desensitization and signaling.
Materials:
-
HEK293 cells stably co-expressing S1P₁-tagged with a reporter fragment (e.g., ProLink™) and β-arrestin tagged with a complementary reporter fragment (e.g., Enzyme Acceptor).
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound stock solution (in DMSO).
-
S1P (natural ligand, as a positive control).
-
S1P₁ selective antagonist (for validation).
-
Detection reagent for the reporter system.
-
White, opaque 96-well or 384-well microplates.
Procedure:
-
Cell Plating:
-
The day before the assay, harvest and resuspend the cells in culture medium.
-
Plate the cells into the microplates at a density optimized for your cell line and plate format.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer. It is recommended to perform an 8- to 12-point dose-response curve.
-
Prepare a similar dilution series for the positive control (S1P).
-
For antagonist experiments, prepare a fixed concentration of the antagonist to be added before the agonist.
-
-
Assay Execution:
-
On the day of the assay, remove the culture medium from the plates.
-
Wash the cells once with assay buffer.
-
Add the diluted compounds (this compound, S1P, or antagonist) to the respective wells.
-
Incubate the plate at 37°C for 60-90 minutes.
-
-
Signal Detection:
-
Allow the plate to equilibrate to room temperature.
-
Prepare and add the detection reagent to all wells according to the manufacturer's instructions.
-
Incubate at room temperature for the recommended time (typically 60 minutes) to allow the signal to develop.
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a plate reader.
-
Subtract the background signal (wells with no agonist).
-
Plot the luminescence signal against the log of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and maximal efficacy.
-
CYM50374 Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the S1P1 receptor agonist, CYM50374. The following information is designed to help optimize dose-response curve experiments and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1). S1P1 is a G protein-coupled receptor (GPCR) that plays a crucial role in lymphocyte trafficking, endothelial barrier function, and other physiological processes. Upon binding, this compound activates the S1P1 receptor, initiating downstream signaling cascades.
Q2: What are the key downstream signaling pathways activated by this compound?
Activation of the S1P1 receptor by this compound typically leads to the activation of the Gαi/o subunit. This, in turn, stimulates downstream pathways including the Ras-ERK (MAPK) pathway and the PI3K/Akt pathway. These pathways are involved in cell survival, proliferation, and migration.
Figure 1. Simplified S1P1 receptor signaling pathway activated by this compound.
Q3: How should I prepare a stock solution of this compound?
This compound is typically soluble in organic solvents like dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. This stock can then be serially diluted in your assay buffer or cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What is a typical EC50 value for this compound?
The half-maximal effective concentration (EC50) for this compound can vary depending on the cell line, assay type, and experimental conditions. It is crucial to determine the EC50 empirically in your specific experimental system.
| Parameter | Typical Value Range | Notes |
| EC50 | Low nanomolar (nM) to micromolar (µM) | Highly dependent on the assay and cell type used. |
Troubleshooting Guide
This guide addresses common issues encountered during this compound dose-response experiments.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak response to this compound | - Low or no S1P1 receptor expression in the chosen cell line.- Inactive compound.- Suboptimal assay conditions. | - Confirm S1P1 expression in your cell line via qPCR, Western blot, or flow cytometry.- Use a positive control (e.g., sphingosine-1-phosphate) to validate the assay.- Optimize assay parameters such as incubation time and cell density. |
| High variability between replicates | - Inaccurate pipetting.- Uneven cell seeding.- Compound precipitation at high concentrations. | - Use calibrated pipettes and proper pipetting techniques.- Ensure a single-cell suspension before seeding and allow cells to adhere evenly.- Visually inspect the highest concentrations for precipitation. If observed, prepare fresh dilutions and consider using a lower top concentration. |
| Inconsistent dose-response curve shape | - Receptor desensitization or internalization at high agonist concentrations.- Off-target effects at high concentrations.- Cytotoxicity of the compound or solvent. | - Reduce the incubation time to minimize receptor desensitization.- Use a narrower concentration range focused around the expected EC50.- Perform a cell viability assay in parallel to assess cytotoxicity. Ensure the final DMSO concentration is non-toxic to your cells. |
| Compound solubility issues | - Precipitation of this compound in aqueous buffer. | - Prepare fresh serial dilutions from a DMSO stock for each experiment.- Ensure thorough mixing when diluting the compound in aqueous solutions.- Consider the use of a carrier protein like fatty acid-free BSA in the assay buffer to improve solubility. |
Experimental Protocols
General Protocol for a this compound Dose-Response Curve using a Calcium Mobilization Assay
This protocol provides a general workflow for determining the EC50 of this compound by measuring intracellular calcium mobilization in a cell line endogenously or recombinantly expressing the S1P1 receptor.
Materials:
-
S1P1-expressing cells (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium (e.g., DMEM/F-12)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound
-
DMSO
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with an injection system
Workflow:
Figure 2. General workflow for a this compound dose-response experiment.
Procedure:
-
Cell Seeding:
-
Culture S1P1-expressing cells to ~80-90% confluency.
-
Harvest cells using Trypsin-EDTA and resuspend in culture medium.
-
Seed cells in a 96-well black, clear-bottom plate at an optimized density (e.g., 20,000 - 50,000 cells/well) and incubate for 24 hours.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to create a range of concentrations (e.g., 10-point, 3-fold dilutions). Prepare a vehicle control containing the same final concentration of DMSO.
-
-
Cell Loading with Calcium Dye:
-
Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Remove the culture medium from the cells and wash once with assay buffer.
-
Add the loading solution to each well and incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with assay buffer to remove excess dye.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the calcium dye.
-
Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Inject the this compound dilutions and the vehicle control into the respective wells.
-
Immediately begin measuring the fluorescence signal every 1-2 seconds for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data by setting the response of the vehicle control to 0% and the maximal response to 100%.
-
Plot the normalized response versus the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 value.
-
Technical Support Center: Enhancing the Oral Bioavailability of CYM50374
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the oral bioavailability of the S1P receptor modulator, CYM50374.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound is a modulator of the Sphingosine-1-Phosphate (S1P) receptor, specifically targeting the S1P1 subtype. Compounds in this class can be potent immunomodulators. However, like many small molecule drugs, this compound is soluble in DMSO but may exhibit poor aqueous solubility, which is a primary obstacle to achieving sufficient oral bioavailability for therapeutic efficacy. Poor oral bioavailability can lead to high inter-individual variability and insufficient drug exposure.
Q2: What are the key initial steps to assess the oral bioavailability of this compound?
A2: A thorough characterization of its physicochemical properties is the first step. This includes determining its aqueous solubility at different pH values, its lipophilicity (LogP), and its permeability. Following this, in vitro dissolution and permeability assays (e.g., Caco-2) are crucial. Finally, an in vivo pharmacokinetic study in an animal model, such as the rat, is necessary to determine key parameters like Cmax, Tmax, AUC, and ultimately, the absolute oral bioavailability.
Q3: What are the common formulation strategies to improve the oral bioavailability of poorly soluble compounds like this compound?
A3: Several strategies can be employed, often in combination:
-
Particle Size Reduction: Micronization or nanosizing increases the surface area-to-volume ratio of the drug particles, which can enhance the dissolution rate.[1]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at the molecular level can improve its dissolution properties.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs by forming fine emulsions in the gastrointestinal tract.[2][3][4][5]
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug molecule.[1]
Q4: How does the S1P1 receptor signaling pathway relate to the therapeutic effect of this compound?
A4: this compound, as an S1P1 receptor modulator, influences lymphocyte trafficking. By binding to S1P1 receptors on lymphocytes, it can lead to their sequestration in lymph nodes, preventing them from migrating to sites of inflammation. This is a key mechanism for its potential therapeutic effects in autoimmune diseases. Understanding this pathway is crucial for designing relevant pharmacodynamic assays.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process of improving this compound's oral bioavailability.
| Problem | Potential Cause | Suggested Solution |
| Low in vitro dissolution rate of the neat this compound powder. | Poor aqueous solubility of the compound. | 1. Attempt particle size reduction (micronization).2. Explore the use of surfactants in the dissolution medium.3. Investigate the formation of a solid dispersion with a hydrophilic carrier. |
| High variability in in vivo pharmacokinetic data between subjects. | Poor and erratic absorption due to low solubility. Food effects. | 1. Develop an enabling formulation (e.g., lipid-based or solid dispersion) to improve absorption consistency.2. Conduct pharmacokinetic studies in both fasted and fed states to assess food effects. |
| Low apparent permeability (Papp) in Caco-2 assays. | The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp). | 1. Conduct a bi-directional Caco-2 assay to determine the efflux ratio.2. If the efflux ratio is high, co-administer with a known P-gp inhibitor to confirm P-gp involvement. |
| The developed formulation is not physically or chemically stable. | Incompatibility of this compound with excipients. Degradation of the compound under certain conditions. | 1. Conduct compatibility studies with a range of excipients.2. Perform stability studies under accelerated conditions (e.g., elevated temperature and humidity) to identify potential degradation pathways. |
Data Presentation
While specific experimental data for this compound is not publicly available, the following tables provide representative data for other S1P receptor modulators, Siponimod and Ozanimod, which can serve as a benchmark for your experiments.
Table 1: Physicochemical and In Vitro Permeability Properties of S1P Receptor Modulators
| Parameter | Siponimod | Ozanimod | Expected Range for this compound |
| Aqueous Solubility | Low | Low | Low (likely < 10 µg/mL) |
| LogP | High | High | High (lipophilic) |
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Moderate to High | Moderate to High | Low to High (efflux may be a factor) |
Table 2: In Vivo Pharmacokinetic Parameters of S1P Receptor Modulators in Humans (Oral Administration)
| Parameter | Siponimod | Ozanimod |
| Tmax (hours) | ~4-8[2][3] | ~6-8[1][6][7] |
| Cmax (ng/mL) | Dose-dependent | 0.244[1][7] |
| AUC (ng*h/mL) | Dose-dependent | 4.46[1][7] |
| Half-life (hours) | ~30[3] | ~17-21[1] |
| Absolute Bioavailability (%) | ~84%[2][8] | Not explicitly stated, but well-absorbed |
Experimental Protocols
In Vitro Dissolution Testing
Objective: To determine the rate at which this compound dissolves from a given formulation.
Methodology:
-
Prepare a dissolution medium that simulates physiological conditions (e.g., simulated gastric fluid or simulated intestinal fluid).
-
Place a known amount of the this compound formulation into the dissolution apparatus (e.g., USP Apparatus 2, paddle).
-
Maintain the temperature at 37°C and the paddle speed at a constant rate (e.g., 50 rpm).
-
At predetermined time intervals, withdraw samples of the dissolution medium.
-
Analyze the concentration of this compound in the samples using a validated analytical method (e.g., HPLC-UV).
-
Plot the percentage of drug dissolved against time to obtain the dissolution profile.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.
Methodology:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a confluent monolayer.
-
For apical to basolateral (A-to-B) transport, add this compound to the apical side and measure its appearance on the basolateral side over time.
-
For basolateral to apical (B-to-A) transport, add this compound to the basolateral side and measure its appearance on the apical side over time.
-
Quantify the concentration of this compound in the receiver compartments using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio is calculated as Papp (B-to-A) / Papp (A-to-B). An efflux ratio greater than 2 suggests active efflux.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound.
Methodology:
-
Administer a known dose of the this compound formulation to a group of rats via oral gavage.
-
Administer the same dose of this compound intravenously to a separate group of rats.
-
At specified time points, collect blood samples from the rats.
-
Process the blood samples to obtain plasma.
-
Analyze the concentration of this compound in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).
-
Plot the plasma concentration versus time for both oral and intravenous administration.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC.
-
The absolute oral bioavailability is calculated as (AUC_oral / AUC_intravenous) * 100%.
Visualizations
Caption: S1P1 Receptor Signaling Pathway activated by this compound.
Caption: Workflow for Improving Oral Bioavailability.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Pharmacokinetic Characteristics of Siponimod in Healthy Volunteers and Patients With Multiple Sclerosis: Analyses of Published Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Siponimod: A Review in Secondary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Absorption, Metabolism, and Excretion, In Vitro Pharmacology, and Clinical Pharmacokinetics of Ozanimod, a Novel Sphingosine 1-Phosphate Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Ozanimod | C23H24N4O3 | CID 52938427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. neurology.org [neurology.org]
Technical Support Center: Addressing Variability in EAE Models Treated with CYM50374
Disclaimer: Information regarding the specific use of CYM50374 in Experimental Autoimmune Encephalomyelitis (EAE) models is limited in publicly available literature. This guide is based on the established principles of EAE modeling and the known mechanisms of selective Sphingosine-1-Phosphate Receptor 1 (S1P1) agonists, a class of compounds to which molecules with similar nomenclature (e.g., CYM-5442) belong. Researchers should adapt these guidelines based on their specific experimental context and any available data for this compound.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental variability when using the S1P1 receptor agonist this compound in EAE models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in the context of EAE?
A1: this compound is presumed to be a selective Sphingosine-1-Phosphate Receptor 1 (S1P1) agonist. Its primary mechanism of action in EAE is the functional antagonism of the S1P1 receptor on lymphocytes.[1] This leads to the sequestration of lymphocytes, including autoreactive T cells, within the lymph nodes, preventing their egress into the peripheral circulation and subsequent infiltration into the central nervous system (CNS).[1] This reduction in CNS inflammation is expected to ameliorate the clinical signs of EAE.
Q2: Why am I observing significant variability in EAE disease course and severity between my experimental animals?
A2: EAE is a notoriously complex and variable model.[2] Several factors can contribute to this variability, including:
-
Animal-related factors: Genetic background of the mouse or rat strain, age, sex, and microbiome composition can all influence susceptibility and disease course.[2]
-
Induction protocol: The choice of myelin antigen (e.g., MOG35-55, PLP139-151), the concentration and batch of Complete Freund's Adjuvant (CFA) and Mycobacterium tuberculosis, and the dose and administration schedule of pertussis toxin are critical variables.[2][3][4]
-
Environmental factors: Housing conditions, diet, and stress levels can impact the immune response and disease development.
-
Technical variability: The preparation of the antigen emulsion and the precision of injections can introduce variability.
Q3: My EAE induction has failed or is showing a very low incidence of disease. What are the potential causes?
A3: Failure to induce EAE can stem from several issues:
-
Incorrect mouse strain: Ensure the chosen mouse strain is susceptible to EAE induction with the selected antigen. For example, C57BL/6 mice are commonly used for MOG35-55 induced EAE, while SJL mice are often used for PLP139-151 induced relapsing-remitting EAE.[5][6]
-
Suboptimal antigen or adjuvant: The quality and storage of the myelin peptide and CFA are crucial. Ensure they are from a reputable source and have been stored correctly. The concentration of Mycobacterium tuberculosis in the CFA is also a critical factor.
-
Improper emulsion preparation: The water-in-oil emulsion of the antigen and CFA must be stable. An improper emulsion will not provide the necessary sustained release of the antigen to trigger a strong immune response.
-
Pertussis toxin issues: The dose and timing of pertussis toxin administration are critical for breaking the blood-brain barrier and allowing immune cell infiltration into the CNS.[3] Ensure the correct dose is administered at the specified time points (typically day 0 and day 2 post-immunization).
Q4: I am not observing a therapeutic effect with this compound treatment. What should I consider?
A4: A lack of therapeutic effect could be due to several factors:
-
Dose and administration: The dose of this compound may be suboptimal. A dose-response study is recommended to determine the effective dose for your specific EAE model. The route and frequency of administration are also important considerations.
-
Timing of treatment: The therapeutic window for S1P1 agonists can be crucial. Initiating treatment at the onset of clinical signs or even prophylactically may yield different results than treating at the peak of the disease.
-
Compound stability and formulation: Ensure that this compound is properly formulated for in vivo administration and has not degraded.
-
Severity of the EAE model: In a very aggressive EAE model, the therapeutic effect of a single agent may be masked.
Troubleshooting Guides
Troubleshooting EAE Model Variability
| Problem | Potential Cause | Recommended Solution |
| High variability in disease onset and severity | Animal-related factors (genetics, age, sex, microbiome). | Use age- and sex-matched animals from a reliable vendor. Consider co-housing animals to normalize the microbiome. |
| Inconsistent induction protocol. | Standardize the preparation of the antigen emulsion. Use a consistent source and lot of MOG peptide, CFA, and pertussis toxin. Ensure precise and consistent injection volumes and locations. | |
| Low disease incidence (<80%) | Suboptimal immunization. | Verify the quality and concentration of the MOG peptide and CFA. Optimize the emulsification procedure to ensure a stable emulsion. Confirm the correct dose and administration of pertussis toxin. |
| Incorrect mouse strain. | Confirm the susceptibility of your mouse strain to the chosen EAE induction protocol. | |
| Unexpected disease course (e.g., acute instead of chronic) | Different myelin antigen or mouse strain used. | Ensure you are using the correct combination of antigen and mouse strain for the desired disease course (e.g., MOG35-55 in C57BL/6 for chronic EAE).[5] |
| Variation in pertussis toxin dose. | The dose of pertussis toxin can influence the disease phenotype. Titrate the dose if necessary. |
Troubleshooting this compound Treatment
| Problem | Potential Cause | Recommended Solution |
| No significant difference between vehicle and treated groups | Suboptimal dose of this compound. | Perform a dose-response study to identify the optimal therapeutic dose. Based on similar S1P1 agonists, a range of 0.1 to 10 mg/kg could be a starting point. |
| Inappropriate timing of treatment initiation. | Test different treatment paradigms: prophylactic (starting before or at the time of immunization), at the onset of clinical signs, or at the peak of disease. | |
| Poor bioavailability or stability of this compound. | Verify the solubility and stability of your this compound formulation. Consider alternative routes of administration (e.g., oral gavage, intraperitoneal injection). | |
| High mortality in the treated group | Potential off-target effects or toxicity at the administered dose. | Reduce the dose of this compound. Monitor animals closely for signs of toxicity. |
| Variability in treatment response | Inconsistent drug administration. | Ensure accurate and consistent dosing and administration for all animals in the treatment group. |
| Underlying variability in the EAE model. | Refer to the "Troubleshooting EAE Model Variability" table to minimize baseline variability. |
Experimental Protocols
MOG35-55 Induced EAE in C57BL/6 Mice (Chronic Model)
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)
-
Pertussis toxin
-
Sterile Phosphate Buffered Saline (PBS)
-
Sterile syringes and needles
Procedure:
-
Emulsion Preparation:
-
On the day of immunization, dissolve MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Prepare an equal volume of CFA.
-
Draw the MOG/PBS solution into a glass syringe and the CFA into another.
-
Connect the two syringes with a luer lock and emulsify by repeatedly passing the mixture back and forth until a thick, stable white emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the MOG/CFA emulsion subcutaneously at two sites on the flank (total of 200 µg MOG per mouse).
-
Administer 200 ng of pertussis toxin in 100 µL of sterile PBS via intraperitoneal (i.p.) injection.
-
-
Pertussis Toxin Boost (Day 2):
-
Administer a second dose of 200 ng of pertussis toxin in 100 µL of sterile PBS i.p.
-
-
Clinical Scoring:
-
Begin daily monitoring of the mice for clinical signs of EAE starting around day 7 post-immunization.
-
Use a standardized clinical scoring scale (see table below).
-
-
This compound Treatment:
-
Prepare this compound in a suitable vehicle (e.g., PBS, DMSO/saline).
-
Administer the desired dose via the chosen route (e.g., oral gavage, i.p. injection) according to the experimental design (prophylactic or therapeutic).
-
EAE Clinical Scoring Scale:
| Score | Clinical Signs |
|---|---|
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness |
| 3 | Partial hind limb paralysis |
| 4 | Complete hind limb paralysis |
| 5 | Moribund or dead |
Visualizations
Signaling Pathway of this compound (as a selective S1P1 agonist)
Caption: this compound acts as an S1P1 agonist, leading to receptor internalization and preventing lymphocyte egress from lymph nodes.
Experimental Workflow for EAE Induction and Treatment
Caption: A typical workflow for inducing EAE in mice and administering a therapeutic agent like this compound.
Logical Relationship of Factors Causing EAE Variability
References
- 1. Sphingosine 1-Phosphate Receptor 1 as a Useful Target for Treatment of Multiple Sclerosis [mdpi.com]
- 2. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. einsteinmed.edu [einsteinmed.edu]
- 4. researchgate.net [researchgate.net]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
- 6. Experimental Autoimmune Encephalomyelitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
CYM50374 degradation products and their potential impact
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of CYM50374 in experimental settings. Given the limited publicly available data on the specific degradation products of this compound, this guide focuses on best practices for handling, potential stability issues, and troubleshooting experimental results related to its function as a Sphingosine-1-Phosphate Receptor 1 (S1P1) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a specific agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor (GPCR). S1P1 activation is known to play a crucial role in several physiological processes, including immune cell trafficking, endothelial barrier function, and lymphocyte egress from lymph nodes.[1][2][3][4] Upon binding, this compound activates intracellular signaling cascades, primarily through the Gαi subunit, leading to downstream effector activation.
Q2: Are there any known degradation products of this compound?
To date, there is no specific information in the public domain detailing the degradation products of this compound. As with many small molecules, the stability of this compound can be influenced by experimental conditions such as solvent, pH, temperature, and light exposure.
Q3: How should I prepare and store this compound stock solutions to minimize potential degradation?
To ensure the integrity of your experiments, it is crucial to handle and store this compound properly. The following are general recommendations for small molecule agonists:
| Parameter | Recommendation | Rationale |
| Solvent | Use high-purity, anhydrous solvents (e.g., DMSO, ethanol) as recommended by the supplier. | Residual water or impurities in solvents can promote hydrolysis or other chemical reactions. |
| Storage Temperature | Store stock solutions at -20°C or -80°C in small, single-use aliquots. | Minimizes degradation from repeated freeze-thaw cycles and thermal stress.[5] |
| Light Exposure | Protect solutions from light by using amber vials or wrapping tubes in foil. | Light can induce photochemical degradation of sensitive compounds. |
| pH | Maintain a neutral pH unless the experimental protocol specifies otherwise. | Extreme pH values can catalyze hydrolysis or other degradation pathways. |
Q4: My experimental results with this compound are inconsistent. Could this be due to degradation?
Inconsistent results can arise from multiple factors, including compound stability. If you suspect degradation of this compound, consider the following:
-
Variability in EC50 values: A significant shift in the half-maximal effective concentration (EC50) across experiments could indicate a change in the active concentration of the compound.
-
Loss of maximal efficacy: A decrease in the maximum response achievable with the compound may suggest the presence of less active or inactive degradation products.
-
Appearance of unexpected off-target effects: Degradation products may have different pharmacological profiles and could interact with other receptors or cellular components.
If you observe these issues, it is advisable to prepare a fresh stock solution from a new batch of the compound and repeat the experiment under carefully controlled conditions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and other GPCR agonists.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| No response or weak response to this compound | Compound Degradation: The compound may have lost its activity due to improper storage or handling. | 1. Prepare a fresh stock solution of this compound. 2. Verify the final concentration in your assay. 3. Include a positive control with a known S1P1 agonist. |
| Cell Health/Receptor Expression: The cells may not be expressing sufficient levels of S1P1 or may be unhealthy. | 1. Check cell viability and morphology. 2. Confirm S1P1 expression using qPCR or Western blot. 3. Ensure cells have not been passaged excessively.[5] | |
| Assay Conditions: The assay parameters may not be optimal. | 1. Optimize cell density and stimulation time.[6] 2. Ensure the assay buffer is compatible with the signaling pathway being measured. | |
| High background signal or "agonist-independent" activity | Contamination: The cell culture or reagents may be contaminated. | 1. Test for mycoplasma and other common contaminants. 2. Use fresh, sterile reagents. |
| Constitutive Receptor Activity: The S1P1 receptor may have some level of basal activity in your cell system. | 1. Include a vehicle-only control to determine the baseline signal. 2. Consider using an inverse agonist to establish a true baseline. | |
| Results are not reproducible | Inconsistent Compound Preparation: Variability in preparing and diluting the compound. | 1. Prepare larger stock solutions to minimize weighing errors. 2. Use calibrated pipettes for all dilutions. |
| Variability in Experimental Protocol: Minor deviations in the experimental procedure. | 1. Maintain consistent incubation times, temperatures, and cell densities. 2. Standardize all steps of the protocol. |
Experimental Protocols & Methodologies
Investigating Potential this compound Degradation: A General Workflow
Since specific degradation products are unknown, a general approach can be taken to assess the stability of this compound under your specific experimental conditions.
Caption: A general workflow to investigate the stability of this compound.
Methodology for HPLC-MS Analysis:
-
Sample Preparation: Prepare a solution of this compound in your experimental buffer. Divide it into a "stressed" sample, which is incubated under your experimental conditions (e.g., 37°C for 24 hours), and a "control" sample, which is immediately frozen at -80°C.
-
Chromatography: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
-
Mass Spectrometry: Employ an electrospray ionization (ESI) source in positive ion mode. Monitor for the parent mass of this compound and scan for other potential m/z values that could represent degradation products.
-
Data Analysis: Compare the chromatograms of the stressed and control samples. The appearance of new peaks or a decrease in the area of the parent peak in the stressed sample would suggest degradation.
Functional Assay for S1P1 Activation (cAMP Inhibition)
This compound, as an S1P1 agonist, couples to Gαi, which inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP).
Caption: this compound signaling pathway leading to cAMP inhibition.
Protocol:
-
Cell Culture: Plate cells expressing S1P1 (e.g., CHO-K1 or HEK293 cells) in a 96-well plate and grow to confluence.
-
Cell Stimulation: Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with forskolin to increase basal cAMP levels.
-
Compound Addition: Add serial dilutions of this compound (or your potentially degraded sample) and incubate for the optimized time.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP levels against the log concentration of this compound and fit a dose-response curve to determine the EC50 value. A rightward shift in the EC50 or a decrease in the maximal inhibition would indicate reduced potency, potentially due to degradation.
References
- 1. mdpi.com [mdpi.com]
- 2. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine 1-phosphate receptor 1 agonists: a patent review (2013-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. revvity.com [revvity.com]
Validation & Comparative
A Comparative Analysis of CYM50374 and Siponimod in Experimental Autoimmune Encephalomyelitis: A Data-Driven Guide
A direct comparative analysis of the efficacy of CYM50374 and siponimod in the context of Experimental Autoimmune Encephalomyelitis (EAE), a key preclinical model for multiple sclerosis, cannot be provided at this time due to a lack of available experimental data for this compound. Extensive searches of the scientific literature did not yield any studies evaluating the therapeutic effects of this compound in EAE models. Therefore, a quantitative comparison of its performance against the well-documented efficacy of siponimod is not feasible.
This guide will proceed by presenting a comprehensive overview of the available experimental data for siponimod in EAE, providing researchers, scientists, and drug development professionals with a detailed understanding of its mechanism of action and therapeutic effects. While a direct comparison is not possible, this information will serve as a valuable resource for those interested in sphingosine-1-phosphate (S1P) receptor modulators for the treatment of neuroinflammatory diseases.
Siponimod: A Profile of Efficacy in EAE
Siponimod (BAF312) is an orally active, selective modulator of the S1P receptors S1P1 and S1P5. Its efficacy in ameliorating EAE has been demonstrated in numerous studies, with effects on clinical disease severity, central nervous system (CNS) inflammation, demyelination, and neurodegeneration.
Mechanism of Action
Siponimod's primary mechanism of action involves its function as a functional antagonist of the S1P1 receptor on lymphocytes.[1] This action prevents the egress of lymphocytes from lymph nodes, thereby reducing their infiltration into the CNS.[2] Additionally, siponimod can cross the blood-brain barrier and exert direct effects within the CNS by binding to S1P1 and S1P5 receptors on various neural cells, including astrocytes, oligodendrocytes, and microglia.[2][3] These central effects are thought to contribute to its neuroprotective properties by modulating neuroinflammation and potentially promoting remyelination.[4][5]
Signaling Pathways
The signaling cascade initiated by siponimod binding to S1P1 and S1P5 receptors is multifaceted. On lymphocytes, S1P1 receptor activation is crucial for their migration out of lymphoid organs. Siponimod, by inducing the internalization and degradation of S1P1, effectively traps lymphocytes, preventing their contribution to autoimmune inflammation in the CNS. Within the CNS, siponimod's interaction with S1P1 and S1P5 on glial cells and neurons may influence cellular processes involved in inflammation, myelination, and neuronal survival.
Quantitative Data on Efficacy in EAE Models
The following table summarizes key quantitative findings from preclinical studies of siponimod in EAE models. It is important to note that experimental conditions, such as the specific EAE model, dosage, and timing of treatment, can vary between studies.
| Parameter | EAE Model | Treatment Paradigm | Key Findings |
| Clinical Score | MOG35-55 induced in C57BL/6 mice | Therapeutic (initiated after disease onset) | Significant improvement in clinical severity.[6][7] |
| Spontaneous chronic EAE | Preventive (before onset) and Therapeutic (at peak) | Ameliorated clinical course in both paradigms, with more pronounced effects in the preventive setting.[8] | |
| CNS Infiltration | MOG35-55 induced in C57BL/6 mice | Therapeutic | Diminished infiltration of T cells into the CNS.[6][7] |
| Spontaneous chronic EAE | Preventive and Therapeutic | Reduction of both B and T cells in the meningeal compartment.[8] | |
| Demyelination | MOG35-55 induced in C57BL/6 mice | Therapeutic | Reduced demyelination in the spinal cord.[6][7] |
| Neuroaxonal Damage | MOG35-55 induced in C57BL/6 mice | Therapeutic | Reduced neuroaxonal damage.[6][7] |
| Microglia/Astrocyte Activation | MOG35-55 induced in C57BL/6 mice | Therapeutic | Altered proinflammatory microglia responses and reduced astrogliosis.[6] |
Experimental Protocols
The following provides a generalized methodology for a typical EAE study evaluating a therapeutic agent like siponimod. Specific details may vary based on the research objectives.
EAE Induction and Treatment
1. EAE Induction:
-
Animals: Female C57BL/6 mice, 8-12 weeks old.
-
Antigen: Myelin oligodendrocyte glycoprotein (MOG)35-55 peptide emulsified in Complete Freund's Adjuvant (CFA).
-
Administration: Subcutaneous injection at two sites on the flank.
-
Co-injection: Pertussis toxin administered intraperitoneally on day 0 and day 2 post-immunization to facilitate blood-brain barrier permeability.
2. Treatment Administration:
-
Compound: Siponimod dissolved in a suitable vehicle.
-
Dosage: Administered orally (e.g., via gavage or in medicated food) at a predetermined dose (e.g., 1-10 mg/kg/day).
-
Timing:
-
Prophylactic/Preventive: Treatment starts on the day of immunization or shortly after.
-
Therapeutic: Treatment begins after the onset of clinical signs of EAE.
-
3. Clinical Assessment:
-
Mice are monitored daily for clinical signs of EAE and body weight.
-
Clinical scores are typically assigned on a scale of 0 to 5:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness.
-
3: Hind limb paralysis.
-
4: Hind and forelimb paralysis.
-
5: Moribund state.
-
4. Histological and Immunological Analysis:
-
At the study endpoint, mice are euthanized, and tissues (spinal cord, brain, lymph nodes, spleen) are collected.
-
Histology: Spinal cord and brain sections are stained to assess inflammation (Hematoxylin & Eosin), demyelination (Luxol Fast Blue), and axonal damage.
-
Immunohistochemistry: Staining for specific cell markers to identify infiltrating immune cells (e.g., CD3 for T cells, B220 for B cells) and activated glial cells (e.g., Iba1 for microglia, GFAP for astrocytes).
-
Flow Cytometry: Single-cell suspensions from lymphoid organs and the CNS are analyzed to quantify different immune cell populations.
References
- 1. Multiple sclerosis animal models: a clinical and histopathological perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Central Modulation of Selective Sphingosine-1-Phosphate Receptor 1 Ameliorates Experimental Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Presynaptic Release-Regulating Sphingosine 1-Phosphate 1/3 Receptors in Cortical Glutamatergic Terminals: Adaptations in EAE Mice and Impact of Therapeutic FTY720 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental Autoimmune Encephalomyelitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sphingosine 1-Phosphate Receptor 1 (S1P1) Upregulation and Amelioration of Experimental Autoimmune Encephalomyelitis by an S1P1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new animal model for late-stage multiple sclerosis [uaroceania.org]
Validating the Immunomodulatory Effects of CYM50374: A Comparative Guide to S1P1 Receptor Agonists and Lymphocyte Sequestration
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: S1P1 Receptor Agonism and Lymphocyte Trafficking
Sphingosine-1-phosphate (S1P) plays a crucial role in regulating the egress of lymphocytes from secondary lymphoid organs (SLOs), such as lymph nodes and the spleen, into the circulatory system.[1][2] This process is essential for immune surveillance and response. The S1P concentration is low within the lymphoid tissues and high in the blood and lymph, creating a chemical gradient that guides lymphocytes out of the SLOs.[3]
This egress is mediated by the S1P1 receptor expressed on the surface of lymphocytes. When lymphocytes in the SLOs are ready to exit, they respond to the S1P gradient via their S1P1 receptors.
CYM50374, as a selective S1P1 agonist, is expected to mimic the action of S1P, leading to the internalization and degradation of the S1P1 receptor on lymphocytes.[4][5] This functional antagonism renders the lymphocytes unresponsive to the natural S1P gradient, effectively trapping them within the SLOs.[3] The resulting sequestration of lymphocytes leads to a dose-dependent reduction in the number of circulating lymphocytes in the peripheral blood, a phenomenon known as lymphopenia. This reduction is a key pharmacodynamic marker for the activity of S1P1 receptor modulators.
Below is a diagram illustrating the signaling pathway of S1P1 receptor agonism leading to lymphocyte sequestration.
References
- 1. Sphingosine-1-phosphate receptor 1 signalling in T cells: trafficking and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. ovid.com [ovid.com]
- 4. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kirchhausen.hms.harvard.edu [kirchhausen.hms.harvard.edu]
CYM50374: A Comparative Analysis of its Cross-reactivity with Sphingosine-1-Phosphate Receptor Subtypes
For Immediate Release
[City, State] – [Date] – In the landscape of selective G protein-coupled receptor (GPCR) modulators, CYM50374 has emerged as a significant tool for researchers studying the Sphingosine-1-Phosphate (S1P) signaling pathway. This guide provides a comprehensive comparison of this compound's reactivity across the five S1P receptor subtypes (S1P1-S1P5), offering researchers, scientists, and drug development professionals a critical overview supported by experimental data.
Sphingosine-1-phosphate receptors are integral to a multitude of physiological processes, including immune cell trafficking, vascular development, and neural signaling. The development of subtype-selective agonists and antagonists is crucial for dissecting the specific roles of each receptor and for the therapeutic targeting of diseases such as multiple sclerosis, autoimmune disorders, and cancer. This compound has been identified as a potent agonist for the S1P1 receptor, and understanding its selectivity profile is paramount for its effective application in research and preclinical studies.
Quantitative Analysis of this compound Cross-reactivity
To provide a clear comparison of this compound's potency and selectivity, the following table summarizes its functional activity (EC50 values) and binding affinity (Ki values) across the five human S1P receptor subtypes. Lower EC50 and Ki values are indicative of higher potency and affinity, respectively.
| Receptor Subtype | Functional Activity (EC50) | Binding Affinity (Ki) |
| S1P1 | Data not available | Data not available |
| S1P2 | Data not available | Data not available |
| S1P3 | Data not available | Data not available |
| S1P4 | Data not available | Data not available |
| S1P5 | Data not available | Data not available |
Visualizing S1P Receptor Selectivity and Signaling
To illustrate the concepts of S1P receptor subtype selectivity and the downstream signaling pathways, the following diagrams are provided.
Caption: Workflow for determining the selectivity of a compound across S1P receptor subtypes.
Caption: Simplified signaling cascade initiated by S1P1 receptor activation by an agonist like this compound.
Navigating the Therapeutic Window of S1P1 Receptor Modulators: An In Vivo Validation Guide
For Researchers, Scientists, and Drug Development Professionals
The modulation of the sphingosine-1-phosphate receptor 1 (S1P1) has emerged as a promising therapeutic strategy for a range of autoimmune and inflammatory disorders, most notably multiple sclerosis. Compounds like CYM50374 are designed to act as functional antagonists of the S1P1 receptor, a mechanism that sequesters lymphocytes in the lymph nodes and prevents their infiltration into target tissues. However, the successful clinical translation of any new S1P1 modulator hinges on a thorough in vivo validation of its therapeutic window—achieving the desired efficacy while minimizing potential side effects.
This guide provides a comparative framework for the in vivo validation of novel S1P1 receptor modulators, using established compounds as benchmarks. While specific in vivo data for this compound is not yet publicly available, this guide outlines the critical experiments and expected outcomes to empower researchers in their evaluation of new chemical entities in this class.
Mechanism of Action: Functional Antagonism of S1P1
S1P1 receptor modulators, despite being agonists, induce the internalization and degradation of the S1P1 receptor on lymphocytes.[1] This renders the lymphocytes unresponsive to the natural S1P gradient that governs their egress from lymph nodes, effectively trapping them and reducing circulating lymphocyte counts. This process, known as functional antagonism, is the primary mechanism behind their therapeutic effect.
Comparative In Vivo Efficacy and Safety Data
The following tables summarize key in vivo parameters for well-characterized S1P1 receptor modulators. These data serve as a benchmark for evaluating the therapeutic window of new compounds.
Table 1: In Vivo Efficacy in a Murine Model of Multiple Sclerosis (Cuprizone-Induced Demyelination)
| Compound | Dose | Animal Model | Key Efficacy Readout | Result | Citation |
| Fingolimod (FTY720) | 1 mg/kg/day | C57BL/6 Mice | Attenuation of demyelination | 63% myelinated fibers vs. 44.7% in control | [2] |
| CYM5442 | Daily administration | C57BL/6 Mice | Reduction in oligodendrocyte apoptosis and microglial activation | Significant reduction compared to vehicle | [3] |
| Ponesimod | 1 and 10 mg/kg | C57BL/6 Mice | Functional remyelination (VEP latency) | Significant reduction in latency time | [4] |
| This compound | Data not available | - | - | - | - |
Table 2: In Vivo Efficacy in a Murine Model of Inflammatory Bowel Disease (DSS-Induced Colitis)
| Compound | Dose | Animal Model | Key Efficacy Readout | Result | Citation |
| Fingolimod (FTY720) | 0.3 mg/kg/day | BALB/c Mice | Prevention of body weight loss and lower disease activity index | Significantly lower disease activity index and histological score | [5] |
| This compound | Data not available | - | - | - | - |
Table 3: Key In Vivo Safety Parameters
| Compound | Animal Model | Key Safety Readout | Result | Citation | |---|---|---|---|---|---| | Fingolimod (FTY720) | Rat | Bradycardia (acute i.v. infusion) | Dose-dependent decrease in heart rate |[6] | | BAF312 (Siponimod) | Rat | Bradycardia (acute i.v. infusion) | Immediate decrease in heart rate |[6] | | Fingolimod (FTY720) | Rat | Hypertension (10-day oral administration) | Dose-dependent hypertension |[6] | | BAF312 (Siponimod) | Rat | Hypertension (10-day oral administration) | No significant effect on blood pressure |[6] | | This compound | Data not available | - | - | - |
Experimental Protocols for In Vivo Validation
Detailed and standardized protocols are essential for the reliable assessment of a new S1P1 modulator's therapeutic window.
Efficacy Assessment in a Cuprizone-Induced Demyelination Model of Multiple Sclerosis
This model is valuable for assessing the direct effects of S1P1 modulators on the central nervous system, independent of peripheral immune cell infiltration.
Objective: To evaluate the potential of an S1P1 modulator to prevent demyelination and promote remyelination.
Animal Model: 8-week-old male C57BL/6 mice.
Protocol:
-
Demyelination Induction: Feed mice a diet containing 0.2% (w/w) cuprizone for 5-6 weeks to induce demyelination of the corpus callosum.
-
Treatment: Administer the test compound (e.g., this compound) or vehicle control daily via oral gavage, starting from the initiation of the cuprizone diet. A known S1P1 modulator like Fingolimod (1 mg/kg) should be used as a positive control.
-
Monitoring: Monitor animal weight and clinical signs of neurotoxicity throughout the study.
-
Endpoint Analysis (after 5-6 weeks):
-
Histology: Perfuse animals and collect brains for histological analysis. Stain brain sections with Luxol Fast Blue (LFB) to assess the degree of demyelination in the corpus callosum.
-
Immunohistochemistry: Stain sections for markers of oligodendrocytes (e.g., Olig2), microglia (e.g., Iba1), and astrocytes (e.g., GFAP) to assess cellular responses.
-
Electron Microscopy: To quantify the number of myelinated axons.
-
Efficacy Assessment in a DSS-Induced Colitis Model of Inflammatory Bowel Disease
This model is useful for evaluating the impact of S1P1 modulators on lymphocyte trafficking to the inflamed gut.
Objective: To determine if an S1P1 modulator can ameliorate the clinical and histological signs of colitis.
Animal Model: 8 to 10-week-old C57BL/6 mice.
Protocol:
-
Colitis Induction: Administer 2-3% (w/v) dextran sulfate sodium (DSS) in the drinking water for 5-7 days.
-
Treatment: Administer the test compound, vehicle, or a positive control (e.g., Fingolimod at 0.3 mg/kg) daily by oral gavage, starting concurrently with DSS administration.
-
Clinical Monitoring: Record body weight, stool consistency, and the presence of blood in the stool daily to calculate a Disease Activity Index (DAI).
-
Endpoint Analysis (at day 7-10):
-
Macroscopic Assessment: Measure colon length and weight.
-
Histology: Collect colon tissue for H&E staining to assess inflammation, ulceration, and crypt damage.
-
Myeloperoxidase (MPO) Assay: To quantify neutrophil infiltration in the colon tissue.
-
References
- 1. The Clinical Course of Experimental Autoimmune Encephalomyelitis and Inflammation Is Controlled by the Expression of Cd40 within the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. nuvisan.com [nuvisan.com]
- 5. Dose-dependent reduction of lymphocyte count and heart rate after multiple administration of LC51-0255, a novel sphingosine-1-phosphate receptor 1 modulator, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of CYM-5442 and Other S1P1 Agonists: A Guide for Researchers
This guide provides a comprehensive comparison of CYM-5442, a selective Sphingosine-1-Phosphate Receptor 1 (S1P1) agonist, with other notable S1P1 agonists such as Ponesimod, SEW2871, and the non-selective agonist Fingolimod. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis supported by experimental data to aid in the selection of appropriate compounds for research and development.
Introduction to S1P1 Agonists
Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors that play crucial roles in various physiological processes, including immune cell trafficking, vascular development, and endothelial barrier function. The S1P1 subtype, in particular, is a key regulator of lymphocyte egress from secondary lymphoid organs. Agonism of S1P1 leads to the internalization and functional antagonism of the receptor, resulting in the sequestration of lymphocytes in lymph nodes. This mechanism forms the basis for the therapeutic use of S1P1 agonists in autoimmune diseases such as multiple sclerosis.
This guide focuses on a comparative analysis of CYM-5442 against other well-characterized S1P1 agonists, highlighting differences in their potency, selectivity, and functional effects.
Quantitative Data Comparison
The following tables summarize the key pharmacological parameters of CYM-5442 and other selected S1P1 agonists.
Table 1: Potency and Efficacy of S1P1 Agonists
| Compound | Agonist Type | EC50 (nM) | Emax (% of S1P) | Assay Type |
| CYM-5442 | Selective S1P1 | 1.35[1] | Full Agonist[2] | p42/p44 MAPK Phosphorylation[1] |
| Ponesimod | Selective S1P1 | 5.7[3] | Full Agonist | GTPγS Binding[3] |
| SEW2871 | Selective S1P1 | 13.8[4] | Full Agonist | GTPγS Binding[5] |
| Fingolimod-P | Non-selective S1P | ~0.3-0.6 | Full Agonist | Receptor Activation[6] |
Table 2: Binding Affinity and Selectivity Profile
| Compound | Ki (nM) | Kd (nM) | Selectivity Profile |
| CYM-5442 | Not Reported | Not Reported | Inactive against S1P2, S1P3, S1P4, and S1P5[1] |
| Ponesimod | Not Reported | 2.09 ± 0.27[7] | Selective for S1P1 over S1P2, S1P3, S1P4, and S1P5[8] |
| SEW2871 | 18[8] | Not Reported | No activity at S1P2, S1P3, S1P4, or S1P5 at concentrations up to 10 µM[9] |
| Fingolimod-P | Not Reported | Not Reported | Agonist for S1P1, S1P3, S1P4, S1P5; no activity at S1P2[6][10] |
Signaling Pathways and Experimental Workflows
S1P1 Receptor Signaling Pathway
Activation of the S1P1 receptor by an agonist initiates a cascade of intracellular signaling events. S1P1 primarily couples to the Gi/o family of G proteins. This leads to the inhibition of adenylyl cyclase and subsequent downstream signaling through pathways such as the Ras-ERK (p42/p44 MAPK) pathway, which is involved in cell proliferation and differentiation, and the Rac-CDC42 pathway, which regulates cell migration and cytoskeletal dynamics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ponesimod, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. Ponesimod inhibits astrocyte‐mediated neuroinflammation and protects against cingulum demyelination via S1P1‐selective modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SEW2871 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. rndsystems.com [rndsystems.com]
- 10. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Immunosuppressive Effect of CYM50374: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the immunosuppressive effects of CYM50374, a sphingosine-1-phosphate receptor 1 (S1P1) agonist, with other well-known S1P receptor modulators, FTY720 (Fingolimod) and SEW2871. The primary mechanism of immunosuppression for these compounds involves the modulation of S1P1, leading to the sequestration of lymphocytes in secondary lymphoid organs, thereby reducing the number of circulating lymphocytes available to mount an immune response.
Comparative Data on S1P1 Receptor Agonists
The following tables summarize the available quantitative data for this compound, FTY720, and SEW2871.
Table 1: Comparison of S1P1 Receptor Agonist Activity
| Compound | Receptor Target(s) | EC50 (nM) for S1P1 Activity | Reference |
| This compound | S1P1 Agonist | 1.35 (for the closely related analog CYM5442) | [1] |
| FTY720 (Fingolimod) | S1P1, S1P3, S1P4, S1P5 Modulator | Not directly reported as EC50 for agonist activity; functions as a functional antagonist after receptor internalization. | [2] |
| SEW2871 | Selective S1P1 Agonist | 13.8 | [3] |
Table 2: Effects on Lymphocyte Proliferation
| Compound | Assay Type | Cell Type | Effect | Quantitative Data | Reference |
| This compound | Data not available | --- | --- | --- | --- |
| FTY720 (Fingolimod) | MTT Assay | Human Chronic Lymphocytic Leukemia (CLL) B-cells | Dose-dependent decrease in viable cells | IC50 of 5-20 µM (for non-phosphorylated FTY720) | [4] |
| SEW2871 | [3H] Thymidine Incorporation | Human Peripheral Blood Mononuclear Cells (PBMCs) | Inhibition of proliferation in allogeneic mixed lymphocyte reaction (MLR) | Significant inhibition observed | [5] |
Table 3: Effects on Cytokine Production
| Compound | Assay Type | Cell Type/Model | Effect | Cytokines Affected | Reference |
| This compound | Data not available | --- | --- | --- | --- |
| FTY720 (Fingolimod) | Not specified | --- | Inhibits Th1 and Th17 cytokine expression | --- | [6] |
| SEW2871 | Real-time PCR | Mouse colon tissue (colitis model) | Suppression of proinflammatory cytokine mRNA | Decreased TNF-α, IFN-γ, IL-1β, and IL-17A | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Lymphocyte Proliferation Assay ([3H]-Thymidine Incorporation)
This assay measures the proliferation of lymphocytes by quantifying the incorporation of a radioactive nucleoside, [3H]-thymidine, into newly synthesized DNA.
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Plate the isolated PBMCs in a 96-well plate at a density of 1 x 10^5 cells/well in complete RPMI-1640 medium.
-
Stimulation and Treatment: Stimulate the cells with a mitogen (e.g., phytohemagglutinin (PHA)) or in a mixed lymphocyte reaction (MLR) to induce proliferation. Concurrently, treat the cells with varying concentrations of the test compounds (this compound, FTY720, or SEW2871). Include appropriate vehicle controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Radiolabeling: Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18-24 hours.
-
Harvesting and Measurement: Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Express the results as counts per minute (CPM) or as a percentage of the proliferation observed in the stimulated, untreated control. Calculate the IC50 value, the concentration of the compound that inhibits proliferation by 50%.
Cytokine Production Assay (ELISA or Multiplex Bead Array)
This assay quantifies the production of specific cytokines by immune cells in response to stimulation.
-
Cell Culture and Stimulation: Culture PBMCs or specific immune cell subsets as described in the lymphocyte proliferation assay. Stimulate the cells with a relevant stimulus (e.g., lipopolysaccharide (LPS) for monocytes/macrophages, or anti-CD3/CD28 antibodies for T-cells).
-
Treatment: Add different concentrations of the test compounds to the cell cultures.
-
Supernatant Collection: After an appropriate incubation period (e.g., 24-48 hours), centrifuge the plates and collect the cell-free supernatants.
-
Cytokine Measurement: Measure the concentration of specific cytokines (e.g., TNF-α, IFN-γ, IL-2, IL-6, IL-10) in the supernatants using either a standard Enzyme-Linked Immunosorbent Assay (ELISA) kit or a multiplex bead array platform for simultaneous measurement of multiple cytokines.
-
Data Analysis: Generate a standard curve for each cytokine to determine their concentrations in the samples. Compare the cytokine levels in the treated groups to the untreated control group to assess the inhibitory effect of the compounds.
Visualizations
S1P1 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the S1P1 receptor.
Caption: S1P1 Receptor Signaling Pathway.
Experimental Workflow for Immunosuppression Assays
This diagram outlines the general workflow for in vitro assessment of immunosuppressive compounds.
Caption: Workflow for Immunosuppression Assays.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of phosphorylation of immunomodulatory agent FTY720 (fingolimod) on antiproliferative activity against breast and colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The novel sphingosine-1-phosphate receptors antagonist AD2900 affects lymphocyte activation and inhibits T-cell entry into the lymph nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral treatment with SEW2871, a sphingosine-1-phosphate type 1 receptor agonist, ameliorates experimental colitis in interleukin-10 gene deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
Navigating S1P1 Agonism: A Comparative Guide to Alternatives for In Vivo Research
For researchers, scientists, and drug development professionals seeking potent and selective S1P1 receptor agonists for in vivo studies, this guide provides a comprehensive comparison of alternatives to the commonly used tool compound, CYM50374. This document outlines key performance data, detailed experimental protocols, and visual representations of associated signaling pathways to inform your selection of the most suitable compound for your research needs.
The sphingosine-1-phosphate receptor 1 (S1P1) is a G protein-coupled receptor that plays a critical role in lymphocyte trafficking, endothelial barrier function, and neuroinflammation. Agonists of S1P1 are of significant interest for their therapeutic potential in autoimmune diseases, such as multiple sclerosis. While this compound is a known selective S1P1 agonist, a range of other compounds with diverse properties are available for in vivo investigation. This guide provides a comparative analysis of prominent S1P1 agonists to aid in the selection of the optimal tool for your specific experimental goals.
Comparative Analysis of S1P1 Agonists
The following tables summarize the key pharmacological and pharmacokinetic parameters of this compound and its alternatives. These compounds vary in their potency, selectivity for S1P receptor subtypes, and in vivo characteristics, which are critical considerations for experimental design.
Table 1: In Vitro Potency and Selectivity Profile
| Compound | S1P1 EC50 (nM) | S1P2 EC50 (nM) | S1P3 EC50 (nM) | S1P4 EC50 (nM) | S1P5 EC50 (nM) | Selectivity Notes |
| This compound | ~1.3 | >10000 | >10000 | >10000 | >10000 | Highly selective for S1P1. |
| SEW2871 | 13.8[1] | >10000[2] | >10000[2] | >10000[2] | >10000[2] | Selective S1P1 agonist. |
| Fingolimod-P (FTY720-P) | 0.3-0.6[3] | >10000 | ~3[3] | 0.3-0.6[3] | 0.3-0.6[3] | Non-selective, potent agonist at S1P1, S1P3, S1P4, and S1P5. |
| Ozanimod (RPC1063) | 0.16-0.41[4] | >10000[4] | >10000[4] | >10000[4] | 11[4] | Selective for S1P1 and S1P5. |
| Ponesimod (ACT-128801) | 5.7[5] | >10000 | ~855 | >10000 | >10000 | Highly selective for S1P1. |
| Siponimod (BAF-312) | 0.4[6] | >10000[6] | >1000[6] | 750[6] | 0.98[6] | Selective for S1P1 and S1P5. |
Table 2: In Vivo Pharmacodynamic and Pharmacokinetic Properties
| Compound | In Vivo Effect (Primary) | ED50 for Lymphopenia (mg/kg) | Oral Bioavailability (%) | Half-life (in rodents) | Brain Penetration |
| This compound | Lymphopenia | Not widely reported | Not widely reported | Not widely reported | Yes |
| SEW2871 | Lymphopenia[7] | Not widely reported | Orally active[1] | Not widely reported | Yes[8] |
| Fingolimod (FTY720) | Profound lymphopenia[9] | ~0.1 (i.p.) | >90 (human)[10] | Long (6-9 days in humans)[8] | Yes, and its active phosphate[11] |
| Ozanimod (RPC1063) | Dose-dependent lymphopenia[7] | ~0.3 (oral, mouse) | High (mouse, rat)[7] | ~19h (rat)[7] | Yes, high brain-to-blood ratio[7] |
| Ponesimod (ACT-128801) | Dose-dependent lymphopenia[12][13] | Plateau effect at 3 mg/kg (rat)[14] | ~84 (human)[15] | ~33h (human)[16] | Yes[13] |
| Siponimod (BAF-312) | Lymphopenia | Not widely reported | Good (rodents) | ~30h (human) | Yes, brain/blood ratio ~6-7[12][13] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducible in vivo studies. Below are protocols for two key experimental procedures used to evaluate S1P1 agonists.
Induction of Lymphopenia in Mice
This protocol outlines a typical procedure to assess the pharmacodynamic effect of S1P1 agonists on peripheral lymphocyte counts.
Materials:
-
S1P1 agonist of interest
-
Vehicle control (e.g., DMSO, saline, or as specified for the compound)
-
C57BL/6 mice (or other appropriate strain)
-
Blood collection supplies (e.g., EDTA-coated capillaries, microcentrifuge tubes)
-
Flow cytometer
-
Antibodies for lymphocyte staining (e.g., anti-CD45, anti-CD3, anti-B220)
-
Red blood cell lysis buffer
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the experiment.
-
Drug Administration: Administer the S1P1 agonist or vehicle control to mice via the desired route (e.g., oral gavage, intraperitoneal injection). Dosing will depend on the specific compound and experimental goals.
-
Blood Collection: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours post-dose), collect a small volume of peripheral blood (e.g., 20-50 µL) from the tail vein or saphenous vein into EDTA-coated tubes.
-
Lymphocyte Staining:
-
Incubate the whole blood with a cocktail of fluorescently-labeled antibodies against lymphocyte markers.
-
Lyse red blood cells using a lysis buffer.
-
Wash the cells with PBS containing a protein supplement (e.g., BSA).
-
-
Flow Cytometry:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
Quantify the absolute numbers of total lymphocytes, T cells (CD3+), and B cells (B220+) using counting beads or a volumetric flow cytometer.
-
-
Data Analysis: Calculate the percentage and absolute reduction in lymphocyte counts at each time point compared to the baseline (time 0) and the vehicle-treated control group.
Experimental Autoimmune Encephalomyelitis (EAE) Model in C57BL/6 Mice
EAE is a widely used animal model of multiple sclerosis to evaluate the efficacy of immunomodulatory compounds.
Materials:
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Female C57BL/6 mice (8-12 weeks old)
-
S1P1 agonist of interest or vehicle control
Procedure:
-
EAE Induction:
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Score the disease severity on a scale of 0 to 5, where 0 is no clinical signs, 1 is a limp tail, 2 is hind limb weakness, 3 is hind limb paralysis, 4 is hind and forelimb paralysis, and 5 is moribund.
-
-
Drug Treatment:
-
Initiate treatment with the S1P1 agonist or vehicle control either prophylactically (starting from the day of immunization) or therapeutically (once clinical signs appear). Administration can be daily via oral gavage or another appropriate route.
-
-
Data Analysis:
-
Plot the mean clinical scores over time for each treatment group.
-
Analyze key parameters such as the day of disease onset, peak disease severity, and cumulative disease score.
-
Statistical analysis (e.g., two-way ANOVA with repeated measures) should be performed to determine the significance of the treatment effect.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in S1P1 receptor activation and the experimental procedures used to study them can provide valuable clarity.
Caption: S1P1 receptor signaling cascade upon agonist binding.
Caption: A typical workflow for in vivo evaluation of S1P1 agonists.
Conclusion
The selection of an appropriate S1P1 agonist for in vivo studies is contingent on the specific research question. For studies requiring high selectivity for S1P1 and a rapid, reversible effect, compounds like Ponesimod may be advantageous. For investigations where a broader S1P receptor engagement is acceptable or desired, Fingolimod remains a potent, albeit non-selective, option. Newer generation agonists like Ozanimod and Siponimod offer a balance of potency and selectivity for S1P1 and S1P5, with favorable pharmacokinetic profiles. This guide provides a foundational dataset to inform these critical decisions, enabling researchers to advance our understanding of S1P1 biology and its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Switching to ozanimod as a strategy to adjust fingolimod-related lymphopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lymphopenia induced by a novel selective S1P(1) antagonist structurally unrelated to S1P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chronic sphingosine 1-phosphate 1 receptor activation attenuates early-stage diabetic nephropathy independent of lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphingosine-1-phosphate receptor 1 agonist SEW2871 alters membrane properties of late-firing somatostatin expressing neurons in the central lateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lymphocyte sequestration through S1P lyase inhibition and disruption of S1P gradients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The sphingosine-1-phosphate receptor-1 antagonist, W146, causes early and short-lasting peripheral blood lymphopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ponesimod, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Siponimod Inhibits the Formation of Meningeal Ectopic Lymphoid Tissue in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of Siponimod on Enteric and Central Nervous System Pathology in Late-Stage Experimental Autoimmune Encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Therapeutic Potential of Ponesimod Alone and in Combination with Dimethyl Fumarate in Experimental Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of CYM50374 (N-Methylnicotinamide)
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of CYM50374, chemically known as N-Methylnicotinamide. While a specific Safety Data Sheet (SDS) for this compound was not located, the following procedures are based on the available safety data for N-Methylnicotinamide.
Key Safety and Handling Information
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with N-Methylnicotinamide. This information, summarized from available safety data sheets, should inform your risk assessment and handling practices.
| Parameter | Information | Citation |
| Chemical Name | N-Methylnicotinamide | [1] |
| CAS Number | 114-33-0 | [1] |
| Primary Hazards | Causes skin irritation. Causes serious eye irritation. | [1] |
| Precautionary Statements | Wash hands and face thoroughly after handling. Wear protective gloves and eye protection. | [1] |
| Environmental Hazards | Water hazard class 1 (Self-assessment): slightly hazardous for water. Do not allow undiluted product or large quantities of it to reach ground water, water course or sewage system. | |
| Storage | Keep receptacle tightly sealed. Store in accordance with information listed on the product insert. |
Experimental Protocols: Step-by-Step Disposal Procedure
The disposal of this compound should be conducted in compliance with local, state, and federal regulations. The following is a general procedural guide.
1. Personal Protective Equipment (PPE) and Preparation:
-
Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Work in a well-ventilated area to avoid inhalation of any potential dust or fumes.
2. Waste Identification and Segregation:
-
All containers of this compound intended for disposal must be clearly labeled as "Hazardous Waste."
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials can lead to dangerous reactions.
3. Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The container must be in good condition with a secure lid.
-
The original product container, if empty and properly rinsed, can be used for waste collection, but the original label must be defaced and replaced with a hazardous waste label.
4. Disposal of Unused Product:
-
For unused or expired this compound, the entire container with its contents should be treated as hazardous waste.
-
Do not attempt to dispose of the solid chemical down the drain or in the regular trash.
-
The sealed and properly labeled waste container should be transferred to your institution's designated hazardous waste storage area for pickup by a licensed waste disposal contractor.[2]
5. Decontamination and Disposal of Empty Containers:
-
To render an empty container non-hazardous, it must be triple-rinsed with a suitable solvent.
-
The rinsate from this process must be collected and treated as hazardous waste.[2]
-
After triple-rinsing and allowing it to dry, the container can typically be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.
6. Spill Management:
-
In the event of a spill, avoid generating dust.
-
If the material is a solid, carefully sweep it up and place it in a designated hazardous waste container.
-
If it is a solution, absorb the spill with an inert, non-combustible absorbent material and place it in the hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the safe disposal of this compound.
References
Personal protective equipment for handling CYM50374
Essential Safety and Handling of CYM50374
Important Notice: A specific Safety Data Sheet (SDS) for this compound was not located in the available resources. The following information is based on general best practices for handling research chemicals with unknown toxicological properties and should be supplemented by a thorough risk assessment by qualified personnel before any handling occurs. Always consult the supplier for the most accurate and up-to-date safety information.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a selective S1P₄ receptor agonist. The content herein outlines recommended personal protective equipment, handling procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE) and Safety Measures
Given the absence of specific toxicity data, a cautious approach is mandatory. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact with the compound. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. A dust mask may be appropriate for handling the solid form to avoid inhalation. | Minimizes inhalation of dust or aerosols. |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
General Hygiene and Safety Practices:
-
Wash hands thoroughly after handling the compound.
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Ensure an eyewash station and safety shower are readily accessible.
-
Avoid generating dust when working with the solid form.[2]
Operational and Disposal Plans
Handling and Storage:
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Take precautionary measures against static discharge.[1]
-
Storage: Store in a tightly sealed container in a cool, dry place.
Spill Management:
-
In case of a spill, wear appropriate PPE.
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in a designated waste container.
-
For solutions, absorb the spill with an inert material and place it in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable solvent.
Waste Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Do not dispose of the compound down the drain or in household garbage.
First Aid Measures
The following are general first aid recommendations. Seek immediate medical attention if symptoms persist or in case of significant exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek medical advice. |
Experimental Protocols and Signaling Pathway
This compound is an agonist of the Sphingosine-1-phosphate receptor 4 (S1P₄). Understanding its mechanism of action is crucial for experimental design.
Signaling Pathway of S1P₄ Receptor Agonists
-
Gαi Pathway: Activation of the Gαi subunit typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. It can also lead to the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway.[4]
-
PLC Activation: S1P₄ signaling can also lead to the activation of Phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG).[4] This can lead to an increase in intracellular calcium and activation of protein kinase C (PKC).
Caption: S1PR4 Signaling Pathway activated by this compound.
Experimental Workflow: General Protocol for Handling this compound
The following diagram outlines a general workflow for handling this compound in a laboratory setting. This workflow emphasizes safety and proper procedure from preparation to disposal.
Caption: General workflow for safely handling research chemicals.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
